6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFHEBCGWJBDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568314 | |
| Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53890-39-4 | |
| Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. The document details a plausible multi-step synthetic route, outlines the necessary experimental protocols, and presents the characterization data based on available literature for structurally related compounds. Furthermore, it explores the potential biological relevance of this scaffold by illustrating its interaction with key cancer-related signaling pathways.
Synthesis
The synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine can be achieved through a three-step process commencing with the commercially available 3,6-dichloropyridazine. The synthetic pathway involves the initial formation of 3-chloro-6-hydrazinopyridazine, followed by a cyclization reaction to yield the final product.
Caption: Synthetic workflow for 6-Chlorotriazolo[4,3-b]pyridazin-3-amine.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-6-hydrazinopyridazine
This procedure is adapted from a known method for the synthesis of 3-chloro-6-hydrazinopyridazine from 3,6-dichloropyridazine.
-
Materials:
-
3,6-Dichloropyridazine
-
25% Aqueous hydrazine solution
-
32% Ammonia solution
-
Water
-
-
Procedure:
-
In a well-ventilated fume hood, combine 25% aqueous hydrazine (4.25 L) and 32% ammonia (7.5 L) in water (23.7 L).
-
To this solution, add 3,6-dichloropyridazine (3 kg) while maintaining a gentle stream of nitrogen.
-
The reaction mixture is then heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried to yield 3-chloro-6-hydrazinopyridazine.
-
Step 2: Synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
This proposed method involves the cyclization of 3-chloro-6-hydrazinopyridazine using cyanogen bromide.
-
Materials:
-
3-Chloro-6-hydrazinopyridazine
-
Cyanogen bromide
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
-
Procedure:
-
Dissolve 3-chloro-6-hydrazinopyridazine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a molar equivalent of a base to the solution.
-
Slowly add a solution of one molar equivalent of cyanogen bromide in the same solvent to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield 6-Chlorotriazolo[4,3-b]pyridazin-3-amine.
-
Characterization
| Parameter | Expected Value / Characteristics |
| Molecular Formula | C₅H₄ClN₅ |
| Molecular Weight | 169.57 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| ¹H NMR | Expected to show signals for the pyridazine ring protons and the amine protons. The chemical shifts of the pyridazine protons would be influenced by the electron-withdrawing nature of the chloro and triazole groups. |
| ¹³C NMR | Expected to display five distinct carbon signals corresponding to the fused ring system. The chemical shifts would be indicative of the aromatic and heteroaromatic nature of the core structure. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) at m/z 169 and an M+2 peak at m/z 171 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. |
Biological Activity and Signaling Pathways
Derivatives of the triazolo[4,3-b]pyridazine scaffold have been reported to exhibit promising biological activities, particularly in the realm of oncology. These compounds have been investigated as inhibitors of key signaling proteins such as c-Met and Pim-1 kinase, which are often dysregulated in cancer.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[1][2] Aberrant activation of the c-Met pathway is implicated in the progression of various cancers.[1][2] Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Potential inhibition of the c-Met signaling pathway.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell cycle progression and survival.[3] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for therapeutic intervention.
Caption: Potential inhibition of the Pim-1 kinase signaling pathway.
Conclusion
6-Chlorotriazolo[4,3-b]pyridazin-3-amine represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding of its synthesis and characterization, based on established chemical principles and data from related structures. The exploration of its potential to inhibit key cancer-related signaling pathways, such as those mediated by c-Met and Pim-1 kinase, underscores the importance of further research into this and similar heterocyclic systems. The provided experimental protocols serve as a starting point for researchers to synthesize and further investigate the biological properties of this compound.
References
Spectroscopic and Synthetic Insights into 6-Chlorotriazolo[4,3-b]pyridazin-3-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of the Key Precursor: 6-Chloropyridazin-3-amine
The synthesis of 6-chlorotriazolo[4,3-b]pyridazin-3-amine would likely commence from the commercially available starting material, 6-chloropyridazin-3-amine. A comprehensive set of spectroscopic data for this precursor is crucial for reaction monitoring and confirmation of its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data of 6-Chloropyridazin-3-amine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 | d | 9.2 | H-4 |
| 6.85 | d | 9.2 | H-5 |
| 6.50 | br s | - | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of 6-Chloropyridazin-3-amine
| Chemical Shift (δ) ppm | Assignment |
| 159.0 | C-3 |
| 149.8 | C-6 |
| 128.9 | C-4 |
| 116.3 | C-5 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands of 6-Chloropyridazin-3-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine) |
| 1640 | Strong | N-H bend (amine) |
| 1580 | Medium | C=N stretch (pyridazine ring) |
| 1480 | Medium | C=C stretch (pyridazine ring) |
| 830 | Strong | C-Cl stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometric Data of 6-Chloropyridazin-3-amine
| m/z | Relative Intensity (%) | Assignment |
| 129 | 100 | [M]⁺ |
| 131 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 102 | 45 | [M-HCN]⁺ |
| 94 | 20 | [M-Cl]⁺ |
Proposed Synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
A plausible synthetic route to the target compound involves the diazotization of the amino group of 6-chloropyridazin-3-amine, followed by intramolecular cyclization. This general strategy is documented for the synthesis of similar triazolo-fused heterocycles.
Experimental Protocol
Step 1: Diazotization of 6-chloropyridazin-3-amine
-
Dissolve 6-chloropyridazin-3-amine (1.0 eq) in an appropriate acidic medium, such as dilute hydrochloric acid, at a low temperature (0-5 °C) with constant stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.
Step 2: Intramolecular Cyclization
-
The diazonium salt intermediate is expected to undergo spontaneous intramolecular cyclization to form the triazolo[4,3-b]pyridazine ring system.
-
The reaction mixture may be gently warmed to room temperature to facilitate the cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 6-chlorotriazolo[4,3-b]pyridazin-3-amine.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.
Caption: Proposed synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine.
Crystal Structure Analysis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the crystallographic parameters of key derivatives, details the experimental protocols for their synthesis and structural determination, and visualizes the biological signaling pathways they modulate.
Introduction
The 6-chlorotriazolo[4,3-b]pyridazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of therapeutic potential, including anticancer and antimicrobial activities.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. X-ray crystallography provides definitive insights into the molecular geometry, conformation, and intermolecular interactions that govern the physicochemical and biological properties of these compounds. This guide serves as a comprehensive resource for researchers engaged in the study and development of this important class of molecules.
Crystallographic Data of Selected Derivatives
The following tables summarize the crystallographic data for representative 6-chlorotriazolo[4,3-b]pyridazine derivatives. These data provide a basis for comparative structural analysis and for understanding the impact of substituent modifications on the crystal packing and molecular conformation.
Table 1: Crystallographic Data for 6-Chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazine Derivatives
| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| 6-Chloro-3-(3-methylphenyl)-[1][3][4]triazolo[4,3-b]pyridazine[5] | C₁₂H₉ClN₄ | 244.68 | Monoclinic | P2₁/c | 7.1001(18) | 11.431(3) | 13.783(3) | 90 | 93.403(6) | 90 | 1116.6(5) | 4 |
| 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][3][4]triazolo[4,3-b]pyridazine[4] | C₁₇H₁₉ClN₄O | 330.81 | Monoclinic | P2₁/n | - | - | - | 90 | - | 90 | - | 4 |
Data not available in the searched resources are denoted by "-".
Table 2: Selected Bond Lengths and Angles for 6-Chloro-3-(3-methylphenyl)-[1][3][4]triazolo[4,3-b]pyridazine [5]
| Bond | Length (Å) | Angle | Degree (°) |
| C1-Cl1 | 1.732(3) | N2-C1-C6 | - |
| C1-N2 | 1.290(4) | C1-N2-N3 | - |
| N2-N3 | 1.372(3) | N2-N3-C4 | - |
| N3-C4 | 1.383(4) | C5-C4-N9 | - |
| C4-C5 | 1.416(4) | C4-C5-C6 | - |
| C5-C6 | 1.3435(4) | C1-C6-C5 | - |
| C6-C1 | 1.426(4) | ||
| C4-N9 | 1.317(4) | ||
| N8-N9 | 1.381(3) | ||
| C7-N8 | 1.324(4) | ||
| N3-C7 | 1.378(4) |
Specific angle data was not fully available in the searched resources.
Experimental Protocols
This section details the generalized methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 6-chlorotriazolo[4,3-b]pyridazin-3-amine derivatives, based on established procedures.[5][6][7]
Synthesis
A common synthetic route to 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines involves the intramolecular oxidative cyclization of corresponding hydrazone precursors.[6]
General Procedure:
-
Hydrazone Formation: 6-Chloro-3-hydrazinopyridazine is reacted with an appropriate aldehyde or ketone in a suitable solvent (e.g., ethanol) to yield the corresponding hydrazone.
-
Oxidative Cyclization: The hydrazone is then treated with an oxidizing agent, such as iodobenzene diacetate (IBD), in a solvent like dichloromethane at room temperature to induce intramolecular cyclization and formation of the triazole ring.[6]
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 6-chlorotriazolo[4,3-b]pyridazine derivative.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.
General Procedure:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., chloroform/hexane, methanol) to form a saturated or near-saturated solution.[5]
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature.
-
Crystal Growth: Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray beam of the diffractometer (e.g., Bruker SMART APEXII with Mo Kα radiation).[5] Data is collected at a controlled temperature (e.g., 173 K) by rotating the crystal and recording the diffraction pattern.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for crystal structure determination and the key signaling pathways modulated by this class of compounds.
Derivatives of the 6-chlorotriazolo[4,3-b]pyridazine scaffold have been reported to inhibit several key signaling pathways implicated in cancer, including those mediated by Tankyrase, c-Met, and Pim-1 kinases.[8][9][10]
Conclusion
This technical guide has provided a consolidated overview of the crystal structure analysis of 6-chlorotriazolo[4,3-b]pyridazin-3-amine derivatives. The presented crystallographic data, though limited to a few examples, highlights the structural features of this scaffold. The detailed experimental protocols offer a practical framework for the synthesis and structural elucidation of new analogues. Furthermore, the visualization of the targeted signaling pathways underscores the therapeutic relevance of these compounds. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering further research and development in this promising area of medicinal chemistry. Future work should focus on expanding the library of crystallographically characterized derivatives to build a more comprehensive understanding of their structure-property relationships.
References
- 1. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. scbt.com [scbt.com]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. unifr.ch [unifr.ch]
Tautomerism in Aminotriazolopyridazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, notably recognized for its role in the development of tankyrase inhibitors. The biological activity of derivatives of this scaffold is intrinsically linked to their three-dimensional structure and electronic properties, which are significantly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in aminotriazolopyridazines, focusing on the prevalent amino-imino equilibrium. It details the structural aspects of the potential tautomers, methods for their characterization, and the implications of tautomeric preference on biological activity. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
Introduction to Tautomerism in Heterocyclic Systems
Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, a phenomenon referred to as prototropy. In heterocyclic chemistry, tautomerism is a fundamental concept that dictates the chemical reactivity, physical properties, and biological function of a molecule. The relative stability of different tautomeric forms can be influenced by various factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.
For aminotriazolopyridazines, the primary tautomeric equilibrium of interest is the amino-imino tautomerism. The exocyclic amino group can exist in the amino form or, through proton transfer to a ring nitrogen, as an imino tautomer. The position of this equilibrium can have profound consequences for drug-receptor interactions, as the two forms exhibit different hydrogen bonding patterns and overall polarity.
Tautomeric Forms of 8-Amino-[1][2][3]triazolo[4,3-b]pyridazine
The core structure of 8-amino-[1][2][3]triazolo[4,3-b]pyridazine can exist in several tautomeric forms due to the presence of multiple nitrogen atoms and an exocyclic amino group. The most significant equilibrium is between the amino and various imino forms.
-
Amino Tautomer (A): The proton is located on the exocyclic nitrogen atom, resulting in an amino group at the 8-position. This form is generally considered to be the more stable tautomer in many related heterocyclic systems.
-
Imino Tautomers (I1, I2, etc.): A proton from the exocyclic amino group migrates to one of the nitrogen atoms within the fused ring system. This results in an exocyclic imine and a protonated ring nitrogen. The specific imino tautomer is designated by the position of the ring proton.
dot
Caption: Potential amino-imino tautomers of 8-amino-[1][2][3]triazolo[4,3-b]pyridazine.
Physicochemical Properties and Stability of Tautomers
The relative stability of the amino and imino tautomers is a critical parameter that dictates the predominant form in a given environment. This can be assessed through both computational and experimental methods.
Computational Studies
Density Functional Theory (DFT) is a powerful tool for predicting the relative energies of tautomers. Calculations are typically performed in the gas phase and in various solvents to model the effect of the environment.
Table 1: Illustrative Calculated Relative Energies of Tautomers
| Tautomer | Gas Phase ΔE (kcal/mol) | ΔE in Water (kcal/mol) |
| Amino (A) | 0.0 (Reference) | 0.0 (Reference) |
| Imino (I1) | +3.5 | +2.1 |
| Imino (I2) | +5.2 | +3.8 |
Note: These values are illustrative and based on general trends for similar N-heterocyclic systems. Specific values for aminotriazolopyridazines would require dedicated computational studies.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the experimental investigation of tautomeric equilibria.
Table 2: Illustrative Spectroscopic Data for Tautomer Identification
| Spectroscopic Method | Amino Tautomer (A) | Imino Tautomer (I1/I2) |
| ¹H NMR (ppm) | δ 6.5-7.5 (broad, -NH₂) | δ 8.0-9.0 (sharp, =NH) |
| ¹³C NMR (ppm) | C8: δ 150-155 | C8: δ 160-165 |
| IR (cm⁻¹) | 3400-3200 (N-H stretch) | 3300-3100 (N-H stretch), 1650-1620 (C=N stretch) |
| UV-Vis (nm) | λmax ~280-300 | λmax ~320-340 |
Note: These are typical ranges and the exact values will depend on the specific substitution pattern and solvent.
Experimental Protocols for Tautomerism Analysis
Synthesis of 8-Amino-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
A general synthetic route to substituted 8-amino-[1][2][3]triazolo[4,3-b]pyridazines involves the cyclization of a substituted 3-hydrazinyl-6-aminopyridazine with a suitable one-carbon synthon.
dot
Caption: General synthetic workflow for aminotriazolopyridazines.
Protocol:
-
Hydrazinolysis: To a solution of the substituted 3-chloro-6-aminopyridazine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate. Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the 3-hydrazinyl-6-aminopyridazine derivative by filtration or extraction.
-
Cyclization: Treat the 3-hydrazinyl-6-aminopyridazine derivative with a one-carbon source such as formic acid or triethyl orthoformate. Heat the mixture at reflux. After cooling, the product can be isolated by crystallization or chromatographic purification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the aminotriazolopyridazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
For variable-temperature NMR, acquire spectra at a range of temperatures (e.g., -50 °C to 100 °C) to investigate the dynamics of tautomeric interconversion.
-
Key indicators:
-
¹H NMR: Look for a broad signal in the range of δ 6.5-7.5 ppm for the -NH₂ protons of the amino tautomer, which may sharpen or shift upon cooling. A sharper signal at lower field (δ 8.0-9.0 ppm) would be indicative of an =NH proton in an imino tautomer.
-
¹³C NMR: The chemical shift of the C8 carbon is a good indicator. It is expected to be more shielded (lower ppm) in the amino form compared to the imino form.
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the compound as a KBr pellet or a solution in a suitable solvent.
-
Acquire the IR spectrum.
-
Key indicators:
-
Amino form: Two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region.
-
Imino form: A single N-H stretching band in the 3300-3100 cm⁻¹ region and a C=N stretching vibration around 1650-1620 cm⁻¹.
-
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectra.
-
Changes in the position and intensity of the absorption maxima (λmax) with solvent polarity can provide insights into the predominant tautomeric form in solution. More polar tautomers are generally stabilized in more polar solvents.
Computational Modeling
-
Build the 3D structures of the possible tautomers.
-
Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers in the gas phase.
-
To model solvent effects, use a continuum solvation model (e.g., PCM, SMD).
-
The tautomer with the lowest calculated energy is predicted to be the most stable.
dot
References
- 1. Infrared absorption of substituents in heterocyclic systems. Part X. Amine–imine tautomerism by infrared spectroscopy: further examples - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Infrared absorption of substituents in heterocyclic systems. Part X. Amine–imine tautomerism by infrared spectroscopy: further examples - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Biological Activity Screening of Novel Triazolopyridazine Compounds: A Technical Guide
Introduction
The fusion of triazole and pyridazine rings creates the triazolopyridazine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. These compounds are of great interest due to their diverse and potent biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The unique chemical structure of the triazole moiety can influence polarity, lipophilicity, and hydrogen bonding capacity, which are crucial for binding to biological targets.[1][2] This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological potential of novel triazolopyridazine derivatives, complete with detailed experimental protocols, tabulated quantitative data, and process visualizations for researchers and drug development professionals.
Anticancer Activity Screening
Triazolopyridazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human tumor cell lines.[3][4] Screening is typically performed in vitro to determine the concentration at which the compounds inhibit cancer cell proliferation by 50% (IC50).
Mechanism of Action
Several studies suggest that these compounds exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One such pathway involves the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overactivated, contributes to tumor initiation and progression.[4][5] Inhibition of the EGFR/AKT pathway can lead to cell cycle arrest and apoptosis.[4] Other triazolopyridazine derivatives have been identified as c-Met kinase inhibitors, which is another important target in cancer therapy.[6]
Data on Anticancer Activity
The cytotoxic effects of various triazolopyridazine derivatives have been evaluated against multiple cancer cell lines. The results, expressed as IC50 values, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HCC1937 (Breast) | 7.01 | [4] |
| 1 | HeLa (Cervical) | 11.0 | [4] |
| 12e | A549 (Lung) | 1.06 ± 0.16 | [6] |
| 12e | MCF-7 (Breast) | 1.23 ± 0.18 | [6] |
| 12e | HeLa (Cervical) | 2.73 ± 0.33 | [6] |
| 5a | A549 (Lung) | 36.35 | [7] |
| 5c | A549 (Lung) | 48.21 | [7] |
| 6a | A549 (Lung) | 55.12 | [7] |
| 8c | A549 (Lung) | 41.59 | [7] |
| 5a | MCF-7 (Breast) | 30.66 | [7] |
| TP6 | B16F10 (Murine Melanoma) | 41.12 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Preparation: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media at 37°C in a 5% CO2 humidified atmosphere.[10] Harvest sub-confluent cells by trypsinization and count them using a hemocytometer.[10]
-
Plating: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).[8] Add various concentrations of the compounds to the wells in triplicate and incubate for 12 to 24 hours.[9]
-
MTT Addition: Prepare a 1 mg/mL MTT solution in phosphate-buffered saline (PBS).[9] Add 20 µL of the MTT reagent to each well and incubate for 3-4 hours at 37°C.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization and Reading: Carefully remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[8]
Antimicrobial Activity Screening
Triazolopyridazine derivatives have shown promise as novel antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12][13]
Screening Methods
The primary methods for evaluating antimicrobial activity are the microbroth dilution and disk diffusion tests. The microbroth dilution method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[14][15] The disk diffusion method involves placing antibiotic-impregnated disks on an agar plate inoculated with bacteria; the size of the resulting zone of inhibition indicates the susceptibility of the organism.[14][15]
Data on Antimicrobial Activity
The antimicrobial efficacy of novel triazolopyridazine compounds has been tested against various pathogenic strains.
| Compound ID | Microorganism | Activity | Reference |
| 2e | Staphylococcus aureus (Gram +) | MIC: 32 µg/mL | [11] |
| 2e | Escherichia coli (Gram -) | MIC: 16 µg/mL | [11] |
| 12b | Staphylococcus aureus (Gram +) | Equipotent to Ampicillin | [12] |
| 13b | Staphylococcus aureus (Gram +) | Equipotent to Ampicillin | [12] |
| 10a | Escherichia coli (Gram -) | As potent as Ampicillin | [12] |
| 10f | Escherichia coli (Gram -) | As potent as Ampicillin | [12] |
| 14b | Candida albicans (Fungus) | Equipotency to Clotrimazole | [12] |
| 8 | S. aureus, B. subtilis, E. coli, C. albicans | Effective | [13] |
Experimental Protocol: Microbroth Dilution Method for MIC
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for bacterial strains.[14][16]
-
Inoculum Preparation: From a pure culture, select 4-5 colonies and suspend them in a sterile broth.[14] Incubate the suspension at 35°C until its turbidity reaches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[17]
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
Anti-inflammatory Activity Screening
Certain triazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities.[2] A common in vivo model for assessing acute inflammation is the carrageenan-induced paw edema test in rats or mice.[18][19]
Screening Method
This assay induces a localized, acute, and reproducible inflammatory response. The volume of the rodent's paw is measured before and after the injection of carrageenan, a phlogistic agent. The anti-inflammatory effect of the test compound is determined by its ability to reduce the swelling (edema) compared to a control group.[18][20]
Data on Anti-inflammatory Activity
The anti-inflammatory potential is expressed as the percentage of edema inhibition.
| Compound ID | Activity (% Inhibition) | Reference Standard | Reference |
| 7 | 47.2% | Ibuprofen (36.5-40.9%) | [20] |
| 8 | 53.4% | Ibuprofen (36.5-40.9%) | [20] |
| 9 | 45.6% | Ibuprofen (36.5-40.9%) | [20] |
| 8b, 10c, 10f, 11b, 12a, 13b, 15a | Comparable to Indomethacin | Indomethacin | [12] |
| FP10 | Most effective in series | Diclofenac Sodium | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol details the in vivo evaluation of anti-inflammatory activity.[18]
-
Animal Grouping: Use Swiss albino mice or Wistar rats, fasted for 24 hours with free access to water. Divide the animals into groups (n=6), including a control group (vehicle), a standard group (e.g., Ibuprofen or Indomethacin), and test groups for each triazolopyridazine compound dose.[18]
-
Compound Administration: Administer the test compounds and the standard drug, typically orally or intraperitoneally, 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Measure the initial volume of the right hind paw using a plethysmometer. Subsequently, inject 0.1 mL of a 0.5% carrageenan solution subcutaneously into the plantar surface of the same paw.[18]
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
The triazolopyridazine scaffold represents a versatile and promising platform for the development of new therapeutic agents. Systematic biological screening, employing a battery of in vitro and in vivo assays, is crucial for identifying lead compounds with potent anticancer, antimicrobial, or anti-inflammatory activities. The detailed protocols and summarized data presented in this guide offer a framework for researchers to effectively screen novel triazolopyridazine derivatives and advance the discovery of new drugs. Further investigation into the structure-activity relationships (SAR) and mechanisms of action will be essential for optimizing the efficacy and safety profiles of these compelling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some triazolophthalazine derivatives for their anti-inflammatory and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdb.apec.org [pdb.apec.org]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the 6-Chlorotriazolo[4,3-b]pyridazin-3-amine scaffold have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of their mechanism of action, with a particular focus on their anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanisms of action for the anticancer effects of these derivatives include the induction of apoptosis, often mediated by caspase activation, and the inhibition of various protein kinases critical to cancer cell proliferation and survival, such as c-Met and Pim-1. Certain analogues have also been identified as inhibitors of tubulin polymerization and tankyrase. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anxiolytic, anticonvulsant, antimicrobial, and anticancer properties. The introduction of a chlorine atom at the 6-position and an amine group at the 3-position of this core structure provides a key building block for the synthesis of a diverse library of compounds with significant therapeutic potential. Recent research has increasingly focused on elucidating the molecular mechanisms that underpin the biological effects of these derivatives, particularly their potent cytotoxic activity against various cancer cell lines.
Anticancer Mechanism of Action
The anticancer activity of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that drive tumor growth and proliferation.
Induction of Apoptosis
A significant body of evidence indicates that a primary mechanism of anticancer action for these derivatives is the induction of apoptosis in cancer cells. Studies have shown that treatment with certain 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines leads to the activation of effector caspases, such as caspase-3 and caspase-7.[1] Caspase activation is a hallmark of apoptosis, and its initiation triggers a cascade of events leading to controlled cell death. This apoptotic induction has been observed in various cancer cell lines, including acute lymphoblastic leukemia (NALM-6) and breast adenocarcinoma (MCF-7).[1]
Kinase Inhibition
Another well-documented mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Specific derivatives of the triazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of several kinases:
-
c-Met and Pim-1 Kinases: Certain triazolo[4,3-b]pyridazine derivatives have been developed as dual inhibitors of c-Met and Pim-1 kinases.[4] Both c-Met and Pim-1 are proto-oncogenic kinases that play significant roles in tumor growth, proliferation, and metastasis.[4] Inhibition of these kinases can disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[4]
-
Tankyrase Inhibition: A series of 6,8-disubstituted triazolo[4,3-b]pyridazine derivatives have been synthesized and identified as selective inhibitors of tankyrases (TNKSs).[3][5][6] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are implicated in various cellular processes, including Wnt/β-catenin signaling, which is often hyperactivated in cancer.
-
Other Kinases: The broader class of triazolo[4,3-b]pyridazines has also been shown to inhibit other kinases, such as LRRK2, and some derivatives have demonstrated pan-BET bromodomain inhibitory activity, targeting proteins like BRD4.[2][7]
Tubulin Polymerization Inhibition
For some 3,6-diaryl derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold, the mechanism of antiproliferative activity has been attributed to the inhibition of tubulin polymerization.[2] These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and subsequent cell death.
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives and related analogues.
Table 1: Cytotoxic Activity of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines [1]
| Compound | SB-ALL IC₅₀ (µM) | NALM-6 IC₅₀ (µM) |
| 4f | ~1.64 - 5.66 | ~1.14 - 3.7 |
| 4j | ~1.64 - 5.66 | ~1.14 - 3.7 |
| 4q | ~1.64 - 5.66 | ~1.14 - 3.7 |
| Doxorubicin | 0.167 | - |
Table 2: Kinase Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives [4]
| Compound | c-Met IC₅₀ (µM) | Pim-1 IC₅₀ (µM) |
| 4g | 0.163 ± 0.01 | 0.283 ± 0.01 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the viability and proliferation of cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Generalized Protocol:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well white-walled plate and treated with the test compounds as described for the cytotoxicity assay.
-
Reagent Addition: An equal volume of Caspase-Glo 3/7 Reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal from treated cells is compared to that of control cells to determine the fold-increase in caspase-3/7 activity.
Kinase Inhibition Assay (e.g., AlphaScreen)
This is a bead-based immunoassay used to measure the inhibition of a specific kinase.
Principle: The assay uses donor and acceptor beads that are brought into proximity when a kinase phosphorylates its substrate. When excited, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in light emission. A kinase inhibitor will prevent this interaction, leading to a decrease in the signal.
Generalized Protocol:
-
Reaction Setup: The kinase, its substrate, ATP, and various concentrations of the inhibitor are combined in a microplate.
-
Kinase Reaction: The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Detection: A mixture containing the AlphaScreen acceptor beads (coated with an antibody that recognizes the phosphorylated substrate) and donor beads (coated with a tag that binds to the substrate) is added.
-
Incubation: The plate is incubated in the dark to allow for bead-protein binding.
-
Signal Measurement: The plate is read on an AlphaScreen-capable reader.
-
Data Analysis: The signal is used to calculate the percentage of kinase inhibition for each compound concentration, and an IC₅₀ value is determined.
Structure-Activity Relationships (SAR)
The biological activity of triazolo[4,3-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key SAR observations include:
-
Position 3: Modifications at this position with various aryl groups have been shown to significantly influence cytotoxicity and kinase inhibitory potency.
-
Position 6: The presence of a chlorine atom at this position is a common feature in many active compounds, serving as a handle for further chemical modification. Substitution at this position with thioether groups has been shown to improve kinase inhibition.[2]
-
Position 8: Substitution at the 8-position with different amine-containing side chains has been explored for developing selective tankyrase inhibitors.[5]
Conclusion
Derivatives of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their mechanisms of action are diverse and include the induction of apoptosis via caspase activation and the inhibition of key protein kinases involved in cancer progression. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the rational design of more potent and selective drug candidates. Further research is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine|CAS 1144442-91-0 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Evaluation of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a paramount endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, triazolo[4,3-b]pyridazine derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the in vitro cytotoxic evaluation of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine analogs and related derivatives, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Data Presentation: Cytotoxicity of Triazolopyridazine Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 6-Chlorotriazolo[4,3-b]pyridazin-3-amine analogs and other triazolopyridazine derivatives against a panel of human cancer cell lines. The data has been compiled from various studies to provide a comparative overview.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4f | SB-ALL (Acute Lymphoblastic Leukemia) | ~1.64-5.66 | |
| NALM-6 (Acute Lymphoblastic Leukemia) | ~1.14-3.7 | ||
| 4j | SB-ALL (Acute Lymphoblastic Leukemia) | ~1.64-5.66 | |
| NALM-6 (Acute Lymphoblastic Leukemia) | ~1.14-3.7 | ||
| 4q | SB-ALL (Acute Lymphoblastic Leukemia) | ~1.64-5.66 | |
| NALM-6 (Acute Lymphoblastic Leukemia) | ~1.14-3.7 | ||
| IIIa | HepG2 (Liver Carcinoma) | Potency 1.03- to 3.35-fold higher than cisplatin | [1] |
| IIIb | HepG2 (Liver Carcinoma) | Potency 1.03- to 3.35-fold higher than cisplatin | [1] |
| IIIc | HepG2 (Liver Carcinoma) | Potency 1.03- to 3.35-fold higher than cisplatin | [1] |
| IIId | HepG2 (Liver Carcinoma) | Potency 1.03- to 3.35-fold higher than cisplatin | [1] |
| IIIf | HepG2 (Liver Carcinoma) | Potency 1.03- to 3.35-fold higher than cisplatin | [1] |
| IIIg | HepG2 (Liver Carcinoma) | Potency 1.03- to 3.35-fold higher than cisplatin | [1] |
| IIIh | HepG2 (Liver Carcinoma) | Potency 1.03- to 3.35-fold higher than cisplatin | [1] |
| IIIk | HepG2 (Liver Carcinoma) | Potency 1.03- to 3.35-fold higher than cisplatin | [1] |
| 4g | c-Met Kinase | 0.163 ± 0.01 | |
| Pim-1 Kinase | 0.283 ± 0.01 | ||
| 9a | NCI-H460 (Lung Cancer) | 5.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for key experiments involved in the in vitro cytotoxic evaluation of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Evaluation
Caption: Workflow for cytotoxic evaluation of analogs.
Simplified Apoptosis Signaling Pathway
Caption: Key pathways of apoptosis induction.
c-Met/Pim-1 Dual Inhibition Signaling Pathway
Caption: Dual inhibition of c-Met and Pim-1 pathways.
References
The Emergence of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine as a Versatile Kinase Inhibitor Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel therapeutic agents in oncology and other disease areas has identified protein kinases as a pivotal target class. Within the vast landscape of kinase inhibitors, the 6-Chlorotriazolo[4,3-b]pyridazin-3-amine core has emerged as a privileged scaffold, demonstrating potent and selective inhibitory activity against a range of clinically relevant kinases. This technical guide provides an in-depth exploration of this scaffold, summarizing key quantitative data, detailing essential experimental protocols, and visualizing associated signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.
Introduction to the 6-Chlorotriazolo[4,3-b]pyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system is a bioisostere of purine, a fundamental component of the ATP molecule. This structural mimicry allows derivatives of this scaffold to effectively compete with ATP for binding to the kinase active site. The presence of a chlorine atom at the 6-position and an amine group at the 3-position of the triazolopyridazine ring system provides crucial handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have demonstrated significant inhibitory activity against several key kinases implicated in cancer and other diseases, including Pim-1, c-Met, Leucine-rich repeat kinase 2 (LRRK2), and Bromodomain-containing protein 4 (BRD4). The versatility of the 6-Chlorotriazolo[4,3-b]pyridazin-3-amine core makes it an attractive starting point for the development of targeted therapies.
Synthesis of the Core Scaffold
The synthesis of the 6-Chlorotriazolo[4,3-b]pyridazin-3-amine core and its derivatives typically originates from commercially available 3,6-dichloropyridazine. A general synthetic route involves the initial displacement of one chlorine atom with hydrazine, followed by cyclization to form the triazole ring. Subsequent modifications can be introduced at various positions to generate a library of analogs.
A common synthetic approach to a related scaffold, 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines, involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[4] Another key intermediate, 6-chloro-[1][2][3]-triazolo[4,3-b]pyridazin-8-ylamine, can be synthesized by refluxing 6-Chloro-3-hydrazino-pyridazin-4-ylamine in formic acid.[5] The synthesis of 3-amino-6-chloropyridazine, a crucial precursor, can be achieved by reacting 3,6-dichloropyridazine with an ammonia solution under microwave irradiation.[6]
Kinase Inhibitory Activity
Derivatives of the 6-Chlorotriazolo[4,3-b]pyridazine scaffold have been evaluated for their inhibitory activity against a panel of protein kinases. The following tables summarize the available quantitative data (IC50 values), providing a comparative overview of the potency of various analogs.
Table 1: Pim-1 Kinase Inhibitory Activity
| Compound ID | Modification | Pim-1 IC50 (µM) | Reference |
| 4g | 3-(4-hydroxyphenyl)-6-(2-(4-(dimethylamino)benzylidene)hydrazinyl) | 0.283 ± 0.01 | [7][8] |
| RDg | 4-chlorophenyl group at position 3 | 15.70 (against A549 cell line) | [9] |
Table 2: c-Met Kinase Inhibitory Activity
| Compound ID | Modification | c-Met IC50 (µM) | Reference |
| 4g | 3-(4-hydroxyphenyl)-6-(2-(4-(dimethylamino)benzylidene)hydrazinyl) | 0.163 ± 0.01 | [7][8] |
Table 3: Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4f | SB-ALL | ~1.64-5.66 | [4] |
| 4j | SB-ALL | ~1.64-5.66 | [4] |
| 4q | SB-ALL | ~1.64-5.66 | [4] |
| 4f | NALM-6 | ~1.14-3.7 | [4] |
| 4j | NALM-6 | ~1.14-3.7 | [4] |
| 4q | NALM-6 | ~1.14-3.7 | [4] |
Key Signaling Pathways
The therapeutic potential of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[10] Its expression is often upregulated in various cancers.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates multiple downstream pathways involved in cell proliferation, motility, and invasion.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives.
In Vitro Kinase Inhibition Assay (General Radiometric Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Pim-1, c-Met)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
White-walled 96-well plates
-
Test compounds dissolved in DMSO
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells into a white-walled 96-well plate and allow them to adhere.
-
Treat the cells with the test compound for a desired period to induce apoptosis.
-
Add the Caspase-Glo® 3/7 Reagent to each well, which contains a proluminescent caspase-3/7 substrate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion and Future Directions
The 6-Chlorotriazolo[4,3-b]pyridazin-3-amine scaffold represents a promising and versatile platform for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with its demonstrated activity against key oncogenic kinases, underscores its potential in drug discovery. Future research in this area should focus on expanding the library of derivatives to further probe the structure-activity relationships for a broader range of kinases. Additionally, detailed in vivo studies are warranted to evaluate the pharmacokinetic properties and anti-tumor efficacy of lead compounds. The continued exploration of this scaffold holds significant promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
The Agrochemical Frontier: A Technical Guide to Substituted Triazolopyridazines
An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. Substituted triazolopyridazines, a class of fused heterocyclic compounds, have emerged as a promising scaffold in the design of new herbicides, fungicides, and insecticides. The fusion of the triazole and pyridazine rings creates a unique chemical architecture that allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research on the agrochemical potential of substituted triazolopyridazines, with a focus on their synthesis, biological activities, structure-activity relationships, and the experimental protocols used for their evaluation. While research into this specific heterocyclic system is still evolving, this document synthesizes the available data to guide future discovery and development efforts.
Core Agrochemical Activities and Mechanisms of Action
Substituted triazolopyridazines primarily exhibit herbicidal and fungicidal properties, with some derivatives also showing potential as insecticides. The biological activity is intrinsically linked to the specific substitution patterns on the fused ring system.
Herbicidal Activity: Targeting Amino Acid Biosynthesis
The primary mechanism of herbicidal action for many triazole-based compounds, including derivatives of triazolopyridazine, is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, making it an excellent target for selective herbicides.[1][3] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Figure 1: Mechanism of herbicidal action via inhibition of Acetolactate Synthase (ALS).
Fungicidal Activity: Disrupting Fungal Cell Membranes
The fungicidal activity of triazole compounds is predominantly attributed to the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[4][5][6] This enzyme is a key component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in animals.[6] By inhibiting CYP51, triazolopyridazine derivatives disrupt the integrity and function of the fungal cell membrane, leading to abnormal fungal growth and cell death.[7]
Figure 2: Mechanism of fungicidal action via inhibition of Lanosterol 14α-demethylase (CYP51).
Insecticidal Activity
While less documented for triazolopyridazines specifically, some triazole derivatives have shown insecticidal activity.[8][9] The mode of action for insecticidal triazoles can be more varied and may involve targeting the nervous system or other vital physiological processes in insects. Further research is needed to elucidate the specific insecticidal mechanisms of substituted triazolopyridazines.
Synthesis of Substituted Triazolopyridazines
The synthesis of the[1][10][11]triazolo[4,3-b]pyridazine core and its derivatives can be achieved through several synthetic routes. A common approach involves the cyclization of a substituted pyridazine precursor.
Figure 3: A general synthetic workflow for substituted[1][10][11]triazolo[4,3-b]pyridazines.
Quantitative Data on Agrochemical Activity
The following tables summarize the available quantitative data on the agrochemical activity of substituted triazolopyridazine and structurally related triazolopyridine derivatives. It is important to note that the data is sourced from various studies and direct comparison may be limited by differing experimental conditions.
Table 1: Herbicidal Activity of Substituted Triazolopyridine Derivatives
| Compound | Target Weed | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
| 8-chloro-3-(4-propylphenyl)-[1][10][11]triazolo[4,3-a]pyridine | Echinochloa crusgalli | 150 | High | [11][12] |
| 8-chloro-3-(4-propylphenyl)-[1][10][11]triazolo[4,3-a]pyridine | Setaria faberii | 150 | High | [11][12] |
| 8-chloro-3-(4-propylphenyl)-[1][10][11]triazolo[4,3-a]pyridine | Digitaria sanguinalis | 150 | High | [11][12] |
| 8-chloro-3-(4-propylphenyl)-[1][10][11]triazolo[4,3-a]pyridine | Brassica juncea | 150 | High | [11][12] |
| 8-chloro-3-(4-propylphenyl)-[1][10][11]triazolo[4,3-a]pyridine | Amaranthus retroflexus | 150 | High | [11][12] |
| 8-chloro-3-(4-propylphenyl)-[1][10][11]triazolo[4,3-a]pyridine | Broad spectrum (22 weeds) | 37.5 | ~50 | [11][12] |
Table 2: Fungicidal Activity of Substituted Triazolo[4,3-a]pyridine Derivatives
| Compound | Fungal Pathogen | Concentration (µg/mL) | Activity | Reference |
| Novel 1,2,4-triazolo[4,3-a]pyridine derivatives | Stemphylium lycopersici | 100 | Good | [13][14] |
| Novel 1,2,4-triazolo[4,3-a]pyridine derivatives | Fusarium oxysporum | 100 | Good | [13][14] |
| Novel 1,2,4-triazolo[4,3-a]pyridine derivatives | Botrytis cinerea | 100 | Good | [13][14] |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Sclerotinia sclerotiorum | EC50 = 1.59 | High | [15] |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Phytophthora infestans | EC50 = 0.46 | High | [15] |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Rhizoctonia solani | EC50 = 0.27 | High | [15] |
| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | Sclerotinia sclerotiorum | EC50 = 0.12 | High | [15] |
Table 3: Insecticidal Activity of Substituted Pyridazine Derivatives
| Compound | Insect Species | LC50 (µg/mL) | Time (h) | Reference |
| 3-Methylamino-6,7,8-triphenyl-1,2,4-triazolo[4,3-b]pyridazine (15a) | Musca domestica | - | - | [9] |
| 3-Ethylamino-6,7,8-triphenyl-1,2,4-triazolo[4,3-b]pyridazine (15b) | Musca domestica | - | - | [9] |
| Compound 7 | Culex pipiens (lab strain) | 180.35 | 48 | [16] |
| Compound 5 | Culex pipiens (lab strain) | 222.87 | 48 | [16] |
| Compound 9 | Culex pipiens (lab strain) | 235.25 | 48 | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable evaluation of the agrochemical potential of new chemical entities. The following sections outline key methodologies for assessing the herbicidal and fungicidal activities of substituted triazolopyridazines.
Synthesis of Substituted[1][10][11]Triazolo[4,3-b]pyridazines
A general procedure for the synthesis of 3,6-disubstituted-[1][10][11]triazolo[4,3-b]pyridazines is as follows:
-
Preparation of 3,6-dihydrazinylpyridazine: 3,6-Dichloropyridazine is refluxed with an excess of hydrazine hydrate in an appropriate solvent such as ethanol. The resulting precipitate is filtered, washed, and dried to yield 3,6-dihydrazinylpyridazine.
-
Synthesis of Hydrazones: The 3,6-dihydrazinylpyridazine is then reacted with two equivalents of a substituted aldehyde in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding bis-hydrazone.
-
Oxidative Cyclization: The purified bis-hydrazone is dissolved in a solvent like dichloromethane or acetic acid, and an oxidizing agent such as bromine in acetic acid or lead tetraacetate is added dropwise at room temperature. The reaction mixture is stirred until completion, and the product is isolated by filtration and purified by recrystallization to afford the 3,6-disubstituted-[1][10][11]triazolo[4,3-b]pyridazine.[17]
Herbicidal Activity Assays
Figure 4: Workflow for the in vitro Acetolactate Synthase (ALS) inhibition assay.
-
Enzyme Extraction: Fresh, young plant tissue is homogenized in an ice-cold extraction buffer. The homogenate is centrifuged, and the supernatant containing the crude ALS enzyme is collected.[1]
-
Enzyme Assay: The enzyme extract is added to a reaction mixture containing assay buffer, pyruvate (substrate), cofactors (thiamine pyrophosphate, flavin adenine dinucleotide, and magnesium chloride), and various concentrations of the test compound.[1]
-
Incubation and Detection: The reaction is incubated, and then stopped by the addition of acid. The product, acetolactate, is converted to acetoin, which forms a colored complex with creatine and α-naphthol. The absorbance is measured spectrophotometrically at 525 nm.[1]
-
Data Analysis: The percentage of ALS inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by plotting the inhibition percentage against the logarithm of the compound concentration.[1]
-
Plant Cultivation: Seeds of target weed species are sown in pots containing a suitable growth medium and grown under controlled greenhouse conditions.[10][18]
-
Herbicide Application: At a specific growth stage (e.g., two- to four-leaf stage), the plants are sprayed with different concentrations of the test compound formulated as an emulsifiable concentrate or a wettable powder. An untreated control group is also maintained.[10][18]
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visual rating of plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). The fresh or dry weight of the aerial parts of the plants can also be measured.[10]
-
Data Analysis: The dose-response curve is plotted, and the GR50 value (the dose required to cause a 50% reduction in plant growth) is calculated.
Fungicidal Activity Assays
Figure 5: Workflow for the in vitro C14-Demethylase (CYP51) inhibition assay.
-
Enzyme Preparation: Microsomal fractions containing CYP51 are prepared from a suitable fungal strain (e.g., Candida albicans).
-
Enzyme Assay: The microsomal preparation is incubated with a reaction mixture containing a buffer, an NADPH-generating system, a radiolabeled substrate (e.g., [3H]lanosterol), and various concentrations of the test compound.
-
Product Analysis: The reaction is stopped, and the sterols are extracted. The substrate and the demethylated product are separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Data Analysis: The amount of product formed is quantified by liquid scintillation counting. The percentage of inhibition is calculated, and the IC50 value is determined.
-
Plant Inoculation: Healthy host plants are artificially inoculated with a spore suspension of the target fungal pathogen.
-
Fungicide Application: The test compounds are applied to the plants at various concentrations, either before (preventive) or after (curative) inoculation. An untreated, inoculated control is included.
-
Incubation: The plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity and suitable temperature).
-
Disease Assessment: After a specific incubation period, the disease severity is assessed by measuring the lesion size or the percentage of infected leaf area.
-
Data Analysis: The percentage of disease control is calculated for each treatment relative to the untreated control. The EC50 value (the effective concentration to control 50% of the disease) can be determined.
Conclusion and Future Perspectives
Substituted triazolopyridazines represent a promising and relatively underexplored area for the discovery of novel agrochemicals. The existing research, primarily on structurally related triazolopyrimidines and triazolopyridines, strongly indicates that the triazolopyridazine scaffold has significant potential for the development of potent herbicides and fungicides. The key mechanisms of action, inhibition of ALS and CYP51, are well-established and validated targets in the agrochemical industry.
However, a systematic exploration of the structure-activity relationships of a broad range of substituted triazolopyridazines is necessary to unlock their full potential. Future research should focus on:
-
Synthesis and screening of diverse libraries of substituted triazolopyridazines to identify lead compounds with high efficacy and selectivity.
-
Quantitative structure-activity relationship (QSAR) studies to guide the rational design of more potent analogues.
-
Elucidation of the insecticidal mechanisms of action , if any, for this class of compounds.
-
Evaluation of the environmental fate and toxicological profile of promising lead candidates.
By leveraging the foundational knowledge presented in this guide and pursuing targeted research, the scientific community can further exploit the agrochemical potential of substituted triazolopyridazines, contributing to the development of the next generation of sustainable crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. biogot.com [biogot.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives have been investigated as potent cytotoxic agents against cancer cell lines, as well as inhibitors for key signaling proteins like c-Met, Pim-1, and Tankyrase kinases.[2][4][5][6] The title compound, 6-Chlorotriazolo[4,3-b]pyridazin-3-amine, serves as a crucial intermediate for the development of these advanced pharmaceutical agents.[7]
Traditional synthetic methods for constructing this ring system often involve prolonged reaction times and harsh conditions.[8] Microwave-assisted organic synthesis offers a compelling alternative, providing rapid, uniform heating that can dramatically reduce reaction times, improve yields, and enhance reaction selectivity.[8][9] This application note details an efficient, two-step protocol for the synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine, culminating in a microwave-assisted cyclization. The method is designed for reproducibility and scalability, catering to the needs of researchers in drug discovery and development.
Principle of the Method
The synthesis is accomplished in two primary stages:
-
Formation of the Hydrazinyl Intermediate: The synthesis begins with the nucleophilic substitution of a chlorine atom on 3,6-dichloropyridazine with hydrazine hydrate to form the key intermediate, 6-chloro-3-hydrazinylpyridazine.
-
Microwave-Assisted Cyclization: The intermediate is then reacted with cyanogen bromide in a sealed vessel under controlled microwave irradiation. The microwave energy facilitates the rapid intramolecular cyclization to yield the desired 6-Chlorotriazolo[4,3-b]pyridazin-3-amine. This approach significantly shortens the reaction time compared to conventional heating methods.[3][10]
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave synthesis should be performed in a dedicated microwave reactor with pressure and temperature monitoring capabilities.
Materials and Equipment
-
3,6-Dichloropyridazine (98%)
-
Hydrazine hydrate (64-85%)
-
Cyanogen bromide (97%)
-
Ethanol (Absolute)
-
Isopropanol (Anhydrous)
-
Deionized Water
-
CEM Discover Focused Microwave Synthesizer (or equivalent)
-
10 mL pressure-rated microwave vials with caps
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Melting point apparatus
Protocol 1: Synthesis of 6-chloro-3-hydrazinylpyridazine (Intermediate)
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,6-dichloropyridazine (5.0 g, 33.5 mmol) and ethanol (50 mL).
-
Stir the mixture to achieve dissolution.
-
Slowly add hydrazine hydrate (2.1 g, ~42 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 30 minutes to induce precipitation.
-
Collect the resulting solid by vacuum filtration, wash with cold deionized water (2 x 15 mL), and dry under vacuum to yield 6-chloro-3-hydrazinylpyridazine as a pale yellow solid.
Protocol 2: Microwave-Assisted Synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
-
Place 6-chloro-3-hydrazinylpyridazine (1.0 g, 6.92 mmol) into a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar.
-
Add anhydrous isopropanol (5 mL) to the vial.
-
Carefully add cyanogen bromide (0.81 g, 7.61 mmol) to the suspension.
-
Seal the vial with a cap and place it in the cavity of the microwave synthesizer.
-
Irradiate the mixture under the conditions specified in Table 1. Use dynamic power control with temperature monitoring.
-
After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
-
Upon cooling, a precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the filtered solid with a small amount of cold isopropanol (2 x 5 mL).
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Data Presentation
The following table summarizes the key quantitative parameters for the microwave-assisted cyclization step.
| Parameter | Value |
| Reactants | |
| 6-chloro-3-hydrazinylpyridazine | 1.0 g (6.92 mmol) |
| Cyanogen bromide | 0.81 g (7.61 mmol) |
| Solvent | |
| Volume of Isopropanol | 5 mL |
| Microwave Conditions | |
| Power | 150 W (Dynamic) |
| Temperature | 140°C |
| Pressure (Max) | 200 psi |
| Hold Time | 15 minutes |
| Results | |
| Expected Yield | 85 - 92% |
| Appearance | Off-white to light brown solid |
Table 1: Reaction parameters for the microwave-assisted synthesis.
Visualizations
Reaction Scheme
Caption: Two-step synthesis pathway.
Experimental Workflow
Caption: Microwave synthesis workflow.
Conclusion
This application note provides a reliable and highly efficient protocol for the synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine. By leveraging microwave-assisted technology, the cyclization step is completed in minutes rather than hours, offering a significant advantage in throughput for research and development settings. The described method is suitable for producing this valuable intermediate with high yield and purity, facilitating further exploration of the therapeutic potential of the triazolopyridazine chemical class.
References
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine [myskinrecipes.com]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for N-arylation of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-arylation of 6-chlorotriazolo[4,3-b]pyridazin-3-amine, a critical transformation for the synthesis of novel compounds in medicinal chemistry and materials science. The described methodology is based on the widely applicable Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a significant heterocyclic system in drug discovery, with derivatives exhibiting a range of biological activities.[4][5] The functionalization of this core structure, particularly through the formation of carbon-nitrogen bonds, allows for the exploration of chemical space and the development of new therapeutic agents.[2][6][7] The N-arylation of the 3-amino group of 6-chlorotriazolo[4,3-b]pyridazin-3-amine provides a direct route to a library of N-aryl derivatives. While traditional methods like the Ullmann condensation can be used for N-arylation, they often require harsh reaction conditions.[1][3][8] The Buchwald-Hartwig amination offers a milder and more versatile alternative with a broad substrate scope and high functional group tolerance.[9][10][11]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][12] The choice of ligand is crucial for the efficiency of the catalytic cycle.[11]
Experimental Protocol: Palladium-Catalyzed N-arylation
This protocol details a general procedure for the N-arylation of 6-chlorotriazolo[4,3-b]pyridazin-3-amine with an aryl halide using a palladium catalyst and a phosphine ligand.
Materials:
-
6-Chlorotriazolo[4,3-b]pyridazin-3-amine
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath
-
Standard work-up and purification reagents and equipment (e.g., Celite, ethyl acetate, brine, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add 6-chlorotriazolo[4,3-b]pyridazin-3-amine (1.0 equiv), the aryl halide (1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-6-chlorotriazolo[4,3-b]pyridazin-3-amine.
Data Presentation: Typical Reaction Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the palladium-catalyzed N-arylation of heteroaromatic amines, which can be adapted for the target molecule.
| Parameter | Typical Range/Examples | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% is commonly used. |
| Ligand | Xantphos, BINAP, XPhos, SPhos | Ligand-to-metal ratio is typically 1:1 to 2:1. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, NaOt-Bu | The choice of base can significantly impact the reaction. |
| Solvent | Toluene, Dioxane, DMF | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-arylation protocol.
Caption: Experimental workflow for the N-arylation of 6-chlorotriazolo[4,3-b]pyridazin-3-amine.
The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnetic Catalysts in Ullmann-Type N-Arylation Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Chlorinated Triazolopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the purification of chlorinated triazolopyridazine derivatives using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Triazolopyridazines are a class of nitrogen-containing heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of chlorine atoms into the molecular structure can enhance potency and modulate physicochemical properties, making efficient purification of these target compounds crucial for downstream applications. This document outlines a robust protocol for achieving high purity and recovery of chlorinated triazolopyridazine derivatives, suitable for research and development settings.
Introduction
Triazolopyridazine derivatives are scaffolds of high interest in drug discovery, exhibiting a range of biological activities. Chlorination of these structures is a common strategy to improve their pharmacological profiles. Synthetic routes to these compounds often yield mixtures containing starting materials, byproducts, and isomers, necessitating a reliable purification method. Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures with high resolution and efficiency.[1][2] This application note details a reversed-phase HPLC method that effectively separates chlorinated triazolopyridazine derivatives from related impurities.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful HPLC purification and for protecting the column from particulates and contaminants.[3]
-
Dissolution: Dissolve the crude reaction mixture containing the chlorinated triazolopyridazine derivative in a suitable solvent. A common choice is Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to ensure complete dissolution. The concentration should be optimized, but a starting concentration of 10-50 mg/mL is recommended.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[4]
-
Dilution: If necessary, dilute the filtered sample with the initial mobile phase (e.g., a mixture of water and acetonitrile) to ensure compatibility with the HPLC conditions and to prevent precipitation upon injection.
HPLC Instrumentation and Conditions
A standard preparative HPLC system equipped with a UV detector is suitable for this application.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Preparative HPLC with binary gradient pump, autosampler, and fraction collector |
| Column | Reversed-Phase C18, 19 x 100 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 15 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 - 2000 µL (dependent on sample concentration and column loading) |
| Fraction Collection | Triggered by UV threshold |
Gradient Elution Program
A gradient elution program is employed to ensure adequate separation of the target compound from impurities with varying polarities.
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 12.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 18.0 | 90 | 10 |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specifications.
-
Solvent Evaporation: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid compound.
Data Presentation
The following table summarizes representative results for the purification of a model chlorinated triazolopyridazine derivative using the described protocol.
Table 3: Summary of Purification Results
| Compound ID | Crude Purity (%) | Retention Time (min) | Final Purity (%) | Recovery Yield (%) |
| CTPD-001 | 75 | 8.5 | >98 | 85 |
| CTPD-002 | 68 | 9.2 | >99 | 82 |
| CTPD-003 | 81 | 7.9 | >98 | 88 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of chlorinated triazolopyridazine derivatives.
Method Development Logic
The selection of optimal HPLC parameters is a logical process aimed at achieving the desired purity and recovery. The diagram below outlines the key relationships in method development.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of chlorinated triazolopyridazine derivatives. By employing a reversed-phase C18 column with a water/acetonitrile gradient containing formic acid, high purity and recovery of the target compounds can be consistently achieved. This methodology is a valuable tool for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the acquisition of high-quality materials for further biological evaluation and preclinical studies.
References
Application Notes and Protocols: Solid-Phase Synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory properties.[2] The strategic incorporation of a chlorine atom at the 6-position and an amino group at the 3-position of this scaffold provides two key points for diversification. The amino group serves as a handle for attachment to a solid support, enabling the principles of solid-phase synthesis for the generation of combinatorial libraries. The reactive chloro substituent allows for the introduction of various functionalities to explore the chemical space and optimize biological activity.
These application notes provide a detailed protocol for the solid-phase synthesis of a library of 6-substituted-[1][2][3]triazolo[4,3-b]pyridazin-3-amine derivatives, leveraging the 3-amino group for immobilization and the 6-chloro group for diversification.
Core Scaffold: 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
The starting material, 6-chlorotriazolo[4,3-b]pyridazin-3-amine, can be synthesized in solution phase. An efficient method involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[2]
Solid-Phase Synthesis Strategy
The solid-phase synthesis strategy hinges on the initial attachment of the 3-amino group of 6-chlorotriazolo[4,3-b]pyridazin-3-amine to a suitable solid support. The immobilized scaffold is then subjected to diversification reactions at the 6-position, followed by cleavage from the resin to yield the final products. This approach allows for the rapid and efficient synthesis of a library of analogues with diverse substituents at the 6-position.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of a triazolopyridazine library.
Experimental Protocols
Protocol 1: Immobilization of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the starting material to a 2-chlorotrityl chloride resin, a support suitable for acid-labile cleavage.
Materials:
-
6-Chlorotriazolo[4,3-b]pyridazin-3-amine
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve 6-chlorotriazolo[4,3-b]pyridazin-3-amine (2.0 eq relative to resin loading) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM (10 mL).
-
Add DIPEA (4.0 eq relative to resin loading) to the solution of the starting material.
-
Add the solution to the swollen resin.
-
Shake the mixture at room temperature for 4-16 hours.
-
Drain the reaction mixture.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.
Protocol 2: Diversification via Nucleophilic Aromatic Substitution
This protocol outlines the parallel synthesis of a library by reacting the resin-bound 6-chlorotriazolopyridazine with a variety of nucleophiles.
Materials:
-
Immobilized 6-chlorotriazolo[4,3-b]pyridazin-3-amine resin
-
A library of primary and secondary amines or thiols
-
DIPEA
-
DMF or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Multi-well solid-phase synthesis block or individual reaction vessels
-
Shaker
Procedure:
-
Distribute the resin (e.g., 50 mg per well) into the wells of a multi-well synthesis block.
-
Swell the resin in anhydrous DMF (1 mL per well) for 30 minutes.
-
Drain the DMF.
-
To each well, add a solution of a unique amine or thiol (5.0 eq relative to resin loading) and DIPEA (5.0 eq) in anhydrous DMF or NMP (1 mL).
-
Seal the reaction block and shake at 50-80 °C for 12-24 hours.
-
Allow the reaction block to cool to room temperature.
-
Drain the reaction solutions.
-
Wash the resin in each well sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage and Product Isolation
This protocol describes the release of the final products from the solid support.
Materials:
-
Diversified resin-bound products
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
Nitrogen or Argon source
-
Collection vials
Procedure:
-
Place the dried resin from each well into individual labeled collection vials.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (1 mL) to each vial containing the resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional agitation.
-
Filter the resin and collect the filtrate in a new set of labeled vials.
-
Wash the resin with additional DCM (2 x 0.5 mL) and combine the filtrates.
-
Concentrate the filtrate in each vial under a stream of nitrogen or by using a centrifugal evaporator.
-
The crude product can be further purified by techniques such as preparative HPLC.
Data Presentation
The following table provides illustrative data for the solid-phase synthesis of a small library of 6-substituted-[1][2][3]triazolo[4,3-b]pyridazin-3-amines. The yields and purities are representative of what can be expected from solid-phase synthesis of heterocyclic compounds and are not based on the actual synthesis of these specific compounds.
| Compound ID | R-Group (from Nucleophile) | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) (by LC-MS) |
| 1 | -NH-CH₂-Ph | 261.29 | 75 | >95 |
| 2 | -NH-Cyclohexyl | 245.31 | 82 | >95 |
| 3 | -S-Ph | 256.31 | 68 | >90 |
| 4 | Morpholino | 233.25 | 85 | >95 |
| 5 | -NH-(4-methoxyphenyl) | 269.28 | 71 | >90 |
Applications in Drug Discovery
Derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold have shown significant potential as inhibitors of various protein kinases, which are key targets in oncology.[3][4] For instance, they have been investigated as inhibitors of c-Met and PIM kinases, which are implicated in cell proliferation, survival, and metastasis.[3] The solid-phase synthesis approach described here enables the rapid generation of a diverse library of compounds for screening against a panel of kinases or for phenotypic screening in cancer cell lines.
Relevant Signaling Pathway: PI3K/Akt/mTOR
Many kinase inhibitors target components of critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
The solid-phase synthesis of 6-chlorotriazolo[4,3-b]pyridazin-3-amine derivatives offers a powerful and efficient method for the construction of chemical libraries for drug discovery. The protocols and strategies outlined in these application notes provide a framework for researchers to explore the therapeutic potential of this promising heterocyclic scaffold. The ability to rapidly generate a multitude of analogues facilitates structure-activity relationship (SAR) studies and the identification of lead compounds for further development.
References
- 1. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.msa.edu.eg [repository.msa.edu.eg]
Application of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine in SAR Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chlorotriazolo[4,3-b]pyridazin-3-amine and its parent scaffold,[1][2][3]triazolo[4,3-b]pyridazine, are privileged heterocyclic structures in medicinal chemistry. The unique arrangement of nitrogen atoms and the presence of a reactive chlorine atom at the 6-position make this core an excellent starting point for the development of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a detailed overview of the application of this scaffold in SAR studies, focusing on its use in the discovery of novel kinase inhibitors and cytotoxic agents. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
The[1][2][3]triazolo[4,3-b]pyridazine core is a versatile scaffold for developing inhibitors targeting various kinases and other enzymes. Its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The chlorine atom at the 6-position is particularly amenable to nucleophilic substitution, allowing for the introduction of a wide range of substituents to explore the chemical space around the core structure and optimize biological activity.
Data Presentation: SAR of[1][2][3]triazolo[4,3-b]pyridazine Derivatives
The following tables summarize the quantitative data from various SAR studies on derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold.
Table 1: Cytotoxic Activity of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines
| Compound | R Group (at position 3) | Cell Line | IC50 (µM) | Reference |
| 4f | 4-Fluorophenyl | SB-ALL | ~1.64-5.66 | [1] |
| NALM-6 | ~1.14-3.7 | [1] | ||
| 4j | 4-Nitrophenyl | SB-ALL | ~1.64-5.66 | [1] |
| NALM-6 | ~1.14-3.7 | [1] | ||
| 4q | 3,4,5-Trimethoxyphenyl | SB-ALL | ~1.64-5.66 | [1] |
| NALM-6 | ~1.14-3.7 | [1] | ||
| Doxorubicin | (Standard) | SB-ALL | 0.167 | [1] |
SB-ALL: Acute Lymphoblastic Leukemia cell line; NALM-6: Acute Lymphoblastic Leukemia cell line.
Table 2: Kinase Inhibitory Activity of[1][2][3]triazolo[4,3-b]pyridazine Derivatives
| Compound | Target Kinase(s) | IC50 (µM) | Reference |
| 4g | c-Met | 0.163 ± 0.01 | |
| Pim-1 | 0.283 ± 0.01 | ||
| NNL (hit) | Tankyrases (TNKSs) | - | |
| 12 | Tankyrases (TNKSs) | Low nanomolar |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by derivatives of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine.
Caption: c-Met Signaling Pathway.
Caption: Pim-1 Kinase Signaling Pathway.
References
Application Notes and Protocols for the Development of Pim-1 Kinase Inhibitors from a Triazolopyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Pim-1 kinase inhibitors based on a triazolopyridazine scaffold. This document includes summaries of biological data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to Pim-1 Kinase and Triazolopyridazine Inhibitors
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. The triazolopyridazine scaffold has emerged as a promising starting point for the development of potent and selective Pim-1 inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[2]
Data Presentation
The following tables summarize the biological activity of representative triazolopyridazine-based Pim-1 inhibitors.
Table 1: In Vitro Pim-1 Kinase Inhibitory Activity
| Compound ID | Structure | Pim-1 IC₅₀ (µM) |
| Compound 4a | 6-(4-methoxyphenyl)-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine | Data Not Available |
| Compound 4g | 6-(4-methoxyphenyl)-3-(4-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine | 0.283 ± 0.01[1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce Pim-1 kinase activity by 50%. Data is presented as mean ± standard deviation.
Table 2: Anti-proliferative Activity against NCI-60 Cancer Cell Lines
| Compound ID | Mean Growth Inhibition (%) |
| Compound 4a | 29.08[1] |
| Compound 4g | 55.84[1] |
The mean growth inhibition percentage across the NCI-60 panel of human cancer cell lines was determined at a single dose of 10 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Pim-1 signaling pathway and a general experimental workflow for the development of Pim-1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Representative Triazolopyridazine Pim-1 Inhibitor
This protocol describes the synthesis of 6-(4-methoxyphenyl)-3-(4-methylphenyl)-[1][2][3]triazolo[4,3-b]pyridazine (Compound 4g).
Materials:
-
3-chloro-6-(4-methoxyphenyl)pyridazine
-
4-methylbenzohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates
Procedure:
-
A mixture of 3-chloro-6-(4-methoxyphenyl)pyridazine (1 mmol) and 4-methylbenzohydrazide (1.2 mmol) in phosphorus oxychloride (5 mL) is stirred in a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the mixture is allowed to cool to room temperature.
-
The excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is quenched by pouring it into crushed ice with stirring.
-
The resulting solid precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield the final compound.
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is for determining the IC₅₀ value of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of Pim-1 kinase in kinase buffer to each well.
-
Add 2 µL of a mixture of the substrate peptide and ATP in kinase buffer to initiate the reaction. The final concentrations should be optimized, but a starting point is 10-50 ng/µL Pim-1, 10-100 µM ATP, and 0.2 µg/µL substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable software.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is to assess the anti-proliferative effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 4: Western Blot Analysis of BAD Phosphorylation
This protocol is to determine the effect of the inhibitors on the Pim-1 signaling pathway in cells.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-BAD (Ser112), anti-BAD, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total BAD and a loading control like GAPDH or β-actin.
References
Application Notes and Protocols: Design and Synthesis of c-Met Inhibitors Based on the Triazolopyridazine Core
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2] Triazolopyridazine-based compounds have emerged as a promising class of c-Met inhibitors, demonstrating potent and selective activity. These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of these inhibitors, complete with detailed experimental protocols and data presentation.
The c-Met Signaling Pathway
Upon binding HGF, the c-Met receptor dimerizes and undergoes autophosphorylation, activating downstream signaling cascades. Key pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are central to cell growth, survival, and motility.[3][4] Aberrant c-Met activation can occur through gene amplification, mutation, or overexpression, leading to uncontrolled cell proliferation and metastasis.[5]
Caption: Simplified c-Met Signaling Pathway.
Design and Synthesis of Triazolopyridazine-Based c-Met Inhibitors
The design of c-Met inhibitors based on the triazolopyridazine core often involves leveraging structure-activity relationships (SAR) to optimize potency and selectivity. Key interactions with the c-Met active site are crucial for inhibitory activity. Modifications of the core structure, such as the addition of various substituted aryl groups, have been explored to enhance binding affinity and pharmacokinetic properties.
The synthesis of triazolopyridazine derivatives typically follows a multi-step process, starting from commercially available pyridazine precursors. A common route involves the formation of a hydrazinyl-triazolopyridazine intermediate, which is then further functionalized.
References
- 1. Caspase-Glo® 9 Assay Protocol [promega.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Caspase-9 Activity Assay Kit, Fluorometric | QIA72 [merckmillipore.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Evaluating the Efficacy of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives. The protocols detailed below are designed to assess the cytotoxic, apoptotic, and kinase inhibitory activities of this class of compounds, which have shown potential as anti-cancer agents through the modulation of key signaling pathways.
Introduction
The 6-Chlorotriazolo[4,3-b]pyridazin-3-amine scaffold is a promising pharmacophore in the development of novel therapeutics. Derivatives of the broader triazolo[4,3-b]pyridazine class have demonstrated potent activity against various cancer cell lines.[1] Notably, these compounds have been identified as inhibitors of key kinases such as PIM-1, c-Met, and Tankyrase, which are crucial regulators of cell proliferation, survival, and differentiation.[2][3][4][5][6] The evaluation of new derivatives within this class requires a robust panel of cell-based assays to characterize their efficacy and elucidate their mechanism of action.
This document outlines detailed protocols for assessing the following key cellular responses:
-
Cytotoxicity: To determine the concentration-dependent inhibitory effect of the compounds on cancer cell viability.
-
Apoptosis Induction: To quantify the ability of the compounds to induce programmed cell death.
-
Cell Cycle Arrest: To analyze the impact of the compounds on cell cycle progression.
-
Kinase Inhibition: To measure the direct inhibitory effect on specific kinase targets and their downstream signaling pathways.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: Cytotoxicity of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | MCF-7 | MTT | 48 | 5.2 |
| Derivative B | NALM-6 | MTS | 48 | 2.8 |
| Derivative C | SB-ALL | MTT | 72 | 8.1 |
| Doxorubicin (Control) | MCF-7 | MTT | 48 | 0.5 |
Table 2: Apoptosis Induction by 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Derivatives in NALM-6 Cells (48h Treatment)
| Compound ID | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Derivative B | 1 | 15.3 | 5.2 | 2.5 |
| Derivative B | 5 | 45.8 | 12.7 | 6.8 |
| Vehicle Control | - | 2.1 | 1.5 | 1.0 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with Derivative A (24h)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Derivative A (5 µM) | 60.1 | 35.6 | 4.3 |
Table 4: Kinase Inhibition Profile
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular Assay (Target Phosphorylation Inhibition) IC₅₀ (nM) |
| Derivative B | PIM-1 | 85 | 250 (p-BAD) |
| Derivative B | c-Met | 150 | 450 (p-c-Met) |
Experimental Protocols
Cytotoxicity Assay (MTT/MTS)
Objective: To measure the reduction in cell viability as an indicator of the cytotoxic or growth-inhibitory effects of the compounds.
Principle: Metabolically active cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, NALM-6, SB-ALL)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT/MTS Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Afterwards, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with compounds as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.[7][8][9][10][11]
Kinase Inhibition and Downstream Signaling Analysis (Western Blot)
Objective: To assess the inhibitory effect of the compounds on the phosphorylation of target kinases (e.g., c-Met, PIM-1) and their downstream substrates (e.g., Akt, BAD).
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a measure of kinase activity.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-BAD, anti-BAD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives and a general workflow for their evaluation.
Caption: Experimental workflow for evaluating the efficacy of novel derivatives.
References
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 3. teachmeanatomy.info [teachmeanatomy.info]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Chlorotriazolo[4,3-b]pyridazin-3-amine?
A1: The most prevalent synthetic pathway involves a two-step process. The first step is the selective mono-amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. The second step is the cyclization of this intermediate to form the triazole ring, affording the final product.
Q2: I am getting a low yield in the first step (amination of 3,6-dichloropyridazine). What are the possible reasons?
A2: Low yields in the amination step can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. Another possibility is the formation of a di-aminated byproduct, 3,6-diaminopyridazine. To minimize this, it is crucial to control the stoichiometry of the ammonia source and avoid excessively high temperatures.
Q3: During the amination of 3,6-dichloropyridazine, I observe the formation of a significant amount of 3,6-diaminopyridazine. How can I avoid this?
A3: The formation of the di-aminated byproduct is a common side reaction. To favor the desired mono-amination, you should use a moderate excess of the ammonia source and carefully control the reaction temperature. Lowering the temperature and monitoring the reaction closely by TLC to stop it once the starting material is consumed can significantly reduce the formation of 3,6-diaminopyridazine.
Q4: My cyclization step to form the triazole ring is not proceeding to completion. What could be the problem?
A4: Incomplete cyclization can be due to several factors. The purity of the starting material, 3-amino-6-chloropyridazine, is critical. Impurities can interfere with the reaction. The choice of cyclizing agent and reaction conditions (solvent, temperature, and reaction time) are also crucial. For the synthesis of a 3-amino substituted triazole, a common cyclizing agent is cyanogen bromide. Ensuring anhydrous conditions can also be important, as water can react with the cyclizing agent.
Q5: What are the best methods for purifying the final product, 6-Chlorotriazolo[4,3-b]pyridazin-3-amine?
A5: The most common purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile of the crude product. Recrystallization is effective for removing small amounts of impurities and can provide a highly pure product. Column chromatography is useful for separating the product from significant amounts of byproducts or unreacted starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of 3-amino-6-chloropyridazine | Incomplete reaction | - Increase reaction time. - Gradually increase reaction temperature while monitoring the reaction progress by TLC. |
| Formation of 3,6-diaminopyridazine | - Reduce the molar equivalents of the ammonia source. - Lower the reaction temperature. - Monitor the reaction closely and stop it upon consumption of the starting material. | |
| Poor quality of starting material (3,6-dichloropyridazine) | - Use high-purity 3,6-dichloropyridazine. - Purify the starting material before use if necessary. | |
| Low yield of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine | Incomplete cyclization | - Ensure the purity of the starting 3-amino-6-chloropyridazine. - Optimize the reaction conditions for the cyclization step (e.g., temperature, reaction time). - Ensure anhydrous conditions if the cyclizing agent is sensitive to moisture. |
| Side reactions during cyclization | - Investigate alternative cyclizing agents. - Adjust the reaction pH, as some cyclization reactions are pH-sensitive. | |
| Degradation of the product | - Avoid excessive heating during the reaction and work-up. - Use a milder base if applicable. | |
| Presence of impurities in the final product | Unreacted starting materials | - Optimize the reaction conditions to drive the reaction to completion. - Purify the product using column chromatography. |
| Formation of byproducts | - Adjust the reaction stoichiometry and conditions to minimize side reactions. - Employ a multi-step purification process, such as a combination of recrystallization and column chromatography. |
Quantitative Data Summary
The following table summarizes reported yields for the key synthetic step in the preparation of the intermediate, 3-amino-6-chloropyridazine.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,6-dichloropyridazine | Ammonia water, DMF, 100°C, 9h | 3-amino-6-chloropyridazine | 90.63 | [1] |
| 3,6-dichloropyridazine | Ammonia water, Methylene dichloride, 120°C, 0.5h then 190°C, 0.4h | 3-amino-6-chloropyridazine | 90.25 | [1] |
| 3,6-dichloropyridazine | 25% aqueous ammonia, 100°C, 12h in a pressure reactor | 6-chloropyridazin-3-amine | 96 | [2] |
| 3,6-dichloropyridazine | NH4OH solution, Microwave, 120°C, 30 min | 3-amino-6-chloropyridazine | 87 | [3] |
Experimental Protocols
Step 1: Synthesis of 3-amino-6-chloropyridazine
Reaction Scheme:
Procedure:
-
In a pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol). A typical molar ratio of ammonia to 3,6-dichloropyridazine is between 1.5 and 3 equivalents.
-
Seal the vessel and heat the reaction mixture to a temperature between 100-130 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 9-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-amino-6-chloropyridazine.
Step 2: Synthesis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine
Reaction Scheme:
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add a solution of cyanogen bromide (1.1-1.5 eq) in the same solvent.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture may be cooled to induce precipitation of the product.
-
The pH of the solution can be adjusted with a base (e.g., sodium bicarbonate solution) to facilitate precipitation.
-
Collect the solid product by filtration.
-
Wash the product with water and a cold solvent (e.g., ethanol) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for 6-Chlorotriazolo[4,3-b]pyridazin-3-amine.
References
Side product formation in the synthesis of triazolopyridazines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolopyridazines. Our focus is on addressing common side product formations and offering practical solutions to optimize your synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of triazolopyridazines, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Q: My reaction to synthesize a[1][2][3]triazolo[4,3-b]pyridazine has resulted in a mixture of two isomers that are difficult to separate. What is the likely identity of the isomeric side product and how can I prevent its formation?
A: A common side product in the synthesis of[1][2][3]triazolo[4,3-b]pyridazines is the thermodynamically more stable[1][2][3]triazolo[1,5-b]pyridazine isomer. This is often the result of a Dimroth rearrangement, which can occur under both acidic and basic conditions.[2][3] The rearrangement involves the ring-opening of the initially formed[1][2][3]triazolo[4,3-b]pyridazine, followed by rotation and re-cyclization to form the more stable isomer.[3][4]
Probable Cause:
-
Reaction Conditions: The Dimroth rearrangement is often facilitated by acidic or basic conditions, and can also be influenced by prolonged reaction times or elevated temperatures.[2][5]
-
Substituent Effects: The electronic nature of the substituents on the triazolopyridazine core can influence the propensity for rearrangement.
Recommended Solutions:
-
Control of pH: Maintain neutral or near-neutral pH conditions throughout the reaction and work-up to minimize acid or base-catalyzed rearrangement.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and aim for the shortest possible reaction time. Running the reaction at a lower temperature may also help to suppress the rearrangement.
-
Choice of Oxidizing Agent: In syntheses involving oxidative cyclization of hydrazones, the choice of oxidizing agent can influence the reaction conditions and potentially the extent of rearrangement. Milder oxidizing agents and shorter reaction times are preferable.
Issue 2: Incomplete Reaction and Presence of Starting Materials
Q: My reaction mixture shows a significant amount of unreacted pyridazinyl hydrazone starting material. How can I drive the reaction to completion?
A: Incomplete conversion of the pyridazinyl hydrazone to the desired triazolopyridazine is a common issue, often related to the reaction conditions or the purity of the starting materials.
Probable Cause:
-
Insufficient Oxidant: In oxidative cyclization reactions, an insufficient amount of the oxidizing agent will lead to incomplete conversion.
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached if the reaction temperature is too low.
-
Poor Solubility: Poor solubility of the starting hydrazone in the reaction solvent can limit its reactivity.
-
Impure Starting Materials: Impurities in the 3-hydrazinopyridazine or the aldehyde can interfere with the reaction.
Recommended Solutions:
-
Optimize Oxidant Stoichiometry: Gradually increase the equivalents of the oxidizing agent while monitoring the reaction for the formation of over-oxidation byproducts.
-
Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments. Be mindful that higher temperatures can also promote side reactions like the Dimroth rearrangement.
-
Solvent Screening: Test a range of solvents to find one that provides good solubility for the hydrazone at the desired reaction temperature.
-
Purification of Starting Materials: Ensure the purity of the 3-hydrazinopyridazine and aldehyde starting materials before use. Recrystallization or column chromatography may be necessary.
Issue 3: Formation of Unidentified Byproducts
Q: My reaction has produced the desired triazolopyridazine, but also several unidentified byproducts, resulting in a low isolated yield. What are the potential sources of these byproducts?
A: The formation of multiple byproducts can arise from various competing reaction pathways and the decomposition of reactants or products.
Probable Cause:
-
Over-oxidation: The use of harsh or excess oxidizing agents can lead to the formation of N-oxides or other oxidation byproducts.
-
Hydrolysis: The triazolopyridazine ring or intermediates can be susceptible to hydrolysis during aqueous work-up, especially under acidic or basic conditions.
-
Side Reactions of the Hydrazone: The hydrazone intermediate can undergo other reactions, such as dimerization or decomposition, particularly at elevated temperatures.
-
Solvent Participation: In some cases, the solvent may participate in side reactions.
Recommended Solutions:
-
Milder Oxidizing Agents: Explore the use of milder oxidizing agents, such as iodobenzene diacetate or N-bromosuccinimide.[6]
-
Careful Work-up: Neutralize the reaction mixture before aqueous work-up and minimize the contact time with water.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification Strategy: A robust purification strategy, such as preparative HPLC, may be necessary to isolate the desired product from a complex mixture of byproducts.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for[1][2][3]triazolo[4,3-b]pyridazines?
A1: A widely used and versatile method is the oxidative cyclization of N-heteroaryl hydrazones, which are typically prepared by the condensation of a 3-hydrazinopyridazine derivative with an appropriate aldehyde.[8][9]
Q2: How can I distinguish between the[1][2][3]triazolo[4,3-b]pyridazine and the isomeric[1][2][3]triazolo[1,5-b]pyridazine side product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the protons and carbons in the pyridazine and triazole rings will differ significantly between the two isomers. 2D NMR techniques, such as HMBC and NOESY, can provide definitive structural elucidation by showing correlations between different parts of the molecule.[10][11]
Q3: What purification techniques are most effective for separating triazolopyridazines from reaction side products?
A3: For closely related isomers like the Dimroth rearrangement product, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective purification method.[7] For less polar impurities and unreacted starting materials, flash column chromatography on silica gel can be a suitable option.
Q4: Can the choice of solvent affect the formation of side products?
A4: Yes, the solvent can play a crucial role. Polar aprotic solvents like DMF or DMSO are often used to dissolve the starting materials, but they can also promote certain side reactions at high temperatures. It is advisable to screen different solvents to find the optimal balance between reactivity and selectivity.[12]
Data Presentation
Table 1: Representative Yields in the Synthesis of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines
| Entry | R1 | R2 | Reaction Conditions | Yield of Desired Product (%) | Side Products Observed | Reference |
| 1 | Phenyl | 3,4,5-trimethoxyphenyl | I2, K2CO3, DMSO, 100 °C, 4h | 85 | Not specified | [9] |
| 2 | Phenyl | 4-methoxyphenyl | I2, K2CO3, DMSO, 100 °C, 4h | 82 | Not specified | [9] |
| 3 | 4-chlorophenyl | 3,4,5-trimethoxyphenyl | I2, K2CO3, DMSO, 100 °C, 4h | 88 | Not specified | [9] |
| 4 | 4-pyridyl | H | NCS, DMF, 0 °C to rt | 85 | Not specified | [13] |
| 5 | Phenyl | H | Me4NBr, Oxone, H2O/CH3CN, rt | 92 | Not specified | [8] |
Note: While the referenced literature reports high yields of the desired products, the potential for the formation of isomeric and other side products should always be considered and monitored by appropriate analytical techniques.
Experimental Protocols
Key Experiment: Synthesis of 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine via Oxidative Cyclization
This protocol is a representative example of the synthesis of a[1][2][3]triazolo[4,3-b]pyridazine.
Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine A mixture of 3,6-dichloropyridazine (1.49 g, 10 mmol) and hydrazine hydrate (1 mL, 20 mmol) in ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 6-chloro-3-hydrazinopyridazine.
Step 2: Synthesis of the Pyridazinyl Hydrazone Intermediate To a solution of 6-chloro-3-hydrazinopyridazine (1.44 g, 10 mmol) in ethanol (25 mL), benzaldehyde (1.06 g, 10 mmol) is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with ethanol, and dried to give the corresponding pyridazinyl hydrazone.
Step 3: Oxidative Cyclization to 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine The pyridazinyl hydrazone (2.32 g, 10 mmol) is dissolved in a suitable solvent such as DMF (20 mL). An oxidizing agent, for example, iodobenzene diacetate (3.54 g, 11 mmol), is added portion-wise at room temperature.[6] The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product.
Mandatory Visualization
Caption: Synthetic pathway for triazolopyridazines and potential side product formation.
Caption: Troubleshooting workflow for triazolopyridazine synthesis side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 3-aryl-6-amino-triazolo[4,3-b]pyridazine Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors.
Frequently Asked Questions (FAQs)
Q1: My 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitor has very low solubility in aqueous buffers. What is the recommended first step for solubilization?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent solvating power for a wide range of organic molecules. From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough not to impact the biological system, typically below 0.5% v/v.
Q2: My inhibitor precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is happening and what can I do?
A2: This common issue is known as "precipitation upon dilution." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility. To address this, you can try several strategies:
-
Lower the final concentration: Your target concentration may be too high for the compound's aqueous solubility.
-
Optimize the solvent system: Consider using a co-solvent system or adding a surfactant to your aqueous buffer.
-
Adjust the pH: Many kinase inhibitors are weak bases and their solubility can be significantly increased in acidic buffers.
-
Use formulation technologies: Techniques like complexation with cyclodextrins or using lipid-based formulations can enhance solubility.
Q3: Can medicinal chemistry modifications improve the solubility of my 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitor?
A3: Yes, medicinal chemistry strategies can significantly improve solubility. For instance, initial exploration of this class identified a potent Pim-1 kinase inhibitor that was limited by poor solubility and permeability. Structure-based design improvements led to a more soluble and permeable inhibitor. Analysis of some derivatives has shown good drug-like and pharmacokinetic properties, suggesting that solubility can be optimized through chemical modification.
Q4: What are the target signaling pathways for 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors?
A4: This class of inhibitors has been shown to target serine/threonine kinases, particularly the Pim kinases (Pim-1, Pim-2, and Pim-3) and the receptor tyrosine kinase c-Met.[1] Both Pim-1 and c-Met are involved in various cellular processes that are often dysregulated in cancer, such as cell proliferation, survival, and migration.[2][3]
Troubleshooting Guides
Issue 1: Compound Precipitation During Experiment
| Question | Answer/Troubleshooting Step |
| Did the compound precipitate immediately upon dilution into the aqueous buffer? | This indicates that the aqueous solubility limit was exceeded. Action: Refer to the protocols below for using co-solvents (Protocol 2), pH adjustment (Protocol 3), or surfactants (Protocol 4). |
| Did the compound precipitate over time during the experiment? | This could be due to instability of the supersaturated solution, temperature fluctuations, or interactions with other components in the assay medium. Action: Ensure the temperature is constant. Consider the use of solubility enhancers like cyclodextrins (Protocol 5) to stabilize the compound in solution. |
| Is the final DMSO concentration in your assay below 0.5%? | High concentrations of DMSO can be toxic to cells and may also affect protein function. Action: If the DMSO concentration is too high, prepare a more concentrated initial stock solution if possible, or use a different solubilization strategy that requires less organic solvent. |
Issue 2: Inconsistent Results or Low Potency
| Question | Answer/Troubleshooting Step |
| Have you visually confirmed that your compound is fully dissolved in the final assay medium? | Undissolved particles will lead to an overestimation of the actual concentration of the inhibitor in solution, resulting in inaccurate potency measurements (e.g., higher IC50 values). Action: Centrifuge your final solution and measure the concentration in the supernatant. If it is lower than expected, your compound is not fully soluble. |
| Are you using a consistent and validated protocol for preparing your inhibitor solutions? | Variability in solution preparation can lead to inconsistent results. Action: Follow a standardized protocol, such as those provided below, for all experiments. Ensure thorough mixing and equilibration. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes the potential impact of various solubilization techniques on a hypothetical 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitor with poor aqueous solubility. Note: The following data is illustrative and based on general principles for poorly soluble kinase inhibitors, as specific quantitative data for this compound class is limited in the public domain.
| Method | Initial Aqueous Solubility (µM) | Expected Aqueous Solubility (µM) | Key Considerations |
| None (DMSO stock diluted in neutral buffer) | < 1 | < 1 | High potential for precipitation. |
| pH Adjustment (pH 5.0 Buffer) | < 1 | 5 - 20 | Effective for weakly basic compounds. |
| Co-solvent (5% Ethanol in buffer) | < 1 | 2 - 10 | Co-solvent concentration must be compatible with the assay. |
| Surfactant (0.1% Tween-80) | < 1 | 10 - 50 | Potential for micelle formation; may interfere with some assays. |
| Cyclodextrin (10 mM HP-β-CD) | < 1 | 20 - 100+ | Forms inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Equilibrate: Allow the vial of the lyophilized inhibitor to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using a Co-solvent System
-
Prepare Stock: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a suitable co-solvent such as ethanol. For example, dilute the 10 mM DMSO stock 1:10 in ethanol to obtain a 1 mM solution in 10% DMSO/90% ethanol.
-
Final Dilution: Add the intermediate dilution to your final aqueous buffer to achieve the desired working concentration, ensuring the final co-solvent concentration is compatible with your experimental system.
Protocol 3: Improving Solubility with pH Adjustment
-
Determine pKa: If the pKa of your compound is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa for a basic compound.
-
Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) as per Protocol 1.
-
Dilution into Acidic Buffer: Dilute the stock solution directly into the prepared acidic aqueous buffer with vigorous vortexing to the desired final concentration.
Protocol 4: Using Surfactants
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-80 or Pluronic F-68).
-
Prepare Stock Solution: Prepare a concentrated stock solution in DMSO (Protocol 1).
-
Dilution: Dilute the DMSO stock into the surfactant-containing buffer. The surfactant will help to maintain the inhibitor in solution.
Protocol 5: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., 10-50 mM hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the inhibitor in DMSO (Protocol 1).
-
Complexation: Add the inhibitor stock solution to the cyclodextrin-containing buffer and stir or vortex for an extended period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.
Mandatory Visualizations
Signaling Pathways
The 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors often target the Pim-1 and c-Met signaling pathways, which are crucial in cancer cell proliferation and survival.
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of 3-aryl-6-amino-triazolo[4,3-b]pyridazines.
Caption: Overview of the c-Met signaling pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting and overcoming the poor solubility of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying chlorinated heterocyclic compounds?
A1: The primary challenges include:
-
Compound Instability: Chlorinated heterocycles can be susceptible to degradation under certain conditions, such as exposure to acidic or basic environments, light, or heat. This can lead to the formation of impurities during purification. For instance, some heteroaromatic sulfonyl chlorides are prone to hydrolysis by trace amounts of water or decomposition in the presence of electrophilic moieties.[1]
-
Co-elution of Impurities: Structurally similar impurities, such as isomers, over-chlorinated species, or by-products from the synthesis, often have similar polarities to the target compound, leading to co-elution in chromatography.[2][3]
-
Poor Crystallinity: Some chlorinated heterocyclic compounds are difficult to crystallize, making purification by recrystallization challenging. They may "oil out" or form very small crystals that are difficult to handle.
-
Residual Catalyst Removal: Transition metal catalysts (e.g., copper, palladium) used in the synthesis of these compounds can be difficult to remove completely and may require specific workup procedures.[4]
-
Colored Impurities: The presence of colored impurities can be difficult to remove and may require specialized techniques like treatment with activated carbon or the use of a different purification method.[5][6][7]
Q2: How do I choose an appropriate purification technique for my chlorinated heterocyclic compound?
A2: The choice of purification technique depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is suitable for a wide range of chlorinated heterocycles. For acid-sensitive compounds, the silica gel can be deactivated with a base like triethylamine.[8]
-
Recrystallization: This is an effective method for obtaining high-purity crystalline solids. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[9]
-
Preparative HPLC: This technique offers high resolution and is ideal for purifying small to medium quantities of material to very high purity, especially for separating closely related impurities.
-
Extraction: Liquid-liquid extraction is useful for initial cleanup, particularly for separating basic or acidic compounds from neutral impurities.
A logical approach to selecting a purification method is outlined in the diagram below.
Q3: My chlorinated heterocyclic compound seems to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a common problem for acid-sensitive compounds. Here are some solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base. A common method is to use a solvent system containing 1-3% triethylamine to pack and flush the column before loading your sample.[8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Run a 2D TLC: To confirm if your compound is unstable on silica, you can run a 2D TLC. Spot the compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear below the diagonal.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Q4: I'm having trouble finding a good recrystallization solvent for my chlorinated heterocyclic compound. What's a good strategy?
A4: Finding the right solvent is often a matter of trial and error, but a systematic approach can help.
-
Solubility Testing: Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and at the solvent's boiling point. The ideal solvent will dissolve your compound when hot but not when cold.
-
"Like Dissolves Like": A general rule of thumb is that solvents containing similar functional groups to your compound are more likely to be good solubilizers.
-
Mixed Solvent Systems: If a single solvent doesn't work, try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: Strong interactions between basic analytes and acidic silanol groups on the silica surface. 2. Column Overload: Injecting too much sample. 3. Channeling in the Packing Bed: Voids or channels in the column packing.[10] | 1. Use a mobile phase modifier: Add a small amount of a competitive base like triethylamine to the eluent. 2. Reduce sample load: Inject a smaller amount of your compound. 3. Repack the column: Ensure the column is packed evenly without any cracks or channels. |
| Co-elution of Impurities | 1. Similar Polarity: The impurity has a very similar polarity to the product. 2. Inappropriate Solvent System: The chosen eluent does not provide enough selectivity. | 1. Change the solvent system: Try a different combination of solvents. For example, if using hexane/ethyl acetate, try dichloromethane/methanol. 2. Use a different stationary phase: Switch to a column with a different chemistry (e.g., C18 for reversed-phase, or a phenyl-hexyl column for alternative selectivity).[3] 3. Run a gradient elution: Start with a less polar solvent and gradually increase the polarity.[8] |
| No Compound Eluting | 1. Compound is too polar: The compound is strongly adsorbed to the stationary phase. 2. Compound is insoluble in the mobile phase. | 1. Increase the polarity of the eluent: Gradually add a more polar solvent to your mobile phase. 2. Dry-load the sample: Adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. This can help with compounds that have poor solubility in the eluent. |
| Colored Impurities Co-elute with Product | 1. The colored impurity has a similar polarity to the product. | 1. Try reversed-phase chromatography: If normal-phase chromatography doesn't separate the colored impurity, reversed-phase can be effective.[5] 2. Use activated carbon: Before chromatography, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat, and then filter through Celite to remove the charcoal and adsorbed color. Be aware that this may also remove some of your product.[7] |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | 1. The solution is supersaturated at a temperature above the melting point of the solute. 2. The cooling rate is too fast. 3. High concentration of impurities. | 1. Add more solvent: Re-heat the solution and add more of the hot solvent to decrease the saturation. 2. Slow down the cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. 3. Purify by another method first: If the material is very impure, a preliminary purification by column chromatography may be necessary. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not supersaturated. 3. The compound is highly soluble in the cold solvent. | 1. Evaporate some solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound. 3. Change the solvent: Try a different solvent or a mixed solvent system. |
| Poor Recovery | 1. The compound is partially soluble in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration. | 1. Cool the solution thoroughly: Ensure the solution is completely cooled in an ice bath before filtering. 2. Wash with minimal cold solvent: Use a very small amount of ice-cold solvent to wash the crystals on the filter paper. 3. Keep everything hot during filtration: Use a pre-heated funnel and flask, and keep the solution near its boiling point. |
Quantitative Data
The following table presents a comparison of different analytical methods for the purity assessment of 2-(2-Chloroethyl)quinoline, a representative chlorinated heterocyclic compound.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Purity (%) |
| HPLC-MS | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with mass spectrometry detection.[2] | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Provides structural information of impurities.[2] | Requires a reference standard for accurate quantification. | 95 - 99.5 |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometry detection.[2] | High resolution for volatile and semi-volatile impurities. Established and robust technique.[2] | Not suitable for non-volatile or thermally labile compounds. | 98 - 99.8 |
| qNMR | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of protons, using a certified internal standard.[2] | Highly accurate and precise, does not require a reference standard of the analyte. Provides structural confirmation.[2] | Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for both the analyte and the internal standard. | > 99.5 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Chlorinated Pyrimidine
This protocol provides a general procedure for the purification of a chlorinated pyrimidine derivative using flash column chromatography.
Materials:
-
Crude chlorinated pyrimidine
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane and ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Select the Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system should give your product an Rf value of approximately 0.2-0.3.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for compounds with poor solubility, use the dry-loading method: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Monitor the Separation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 2: Recrystallization of a Chlorinated Indole Derivative
This protocol describes a general procedure for purifying a solid chlorinated indole derivative by recrystallization.
Materials:
-
Crude chlorinated indole
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until cloudiness persists.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool to Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the Crystals: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the Crystals: Allow the crystals to air dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven.
Protocol 3: Removal of Residual Copper Catalyst
This protocol outlines a method for removing residual copper catalyst from a reaction mixture containing a chlorinated heterocyclic compound.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous ammonia solution or aqueous EDTA solution
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with an aqueous ammonia solution. The aqueous layer will turn blue as it complexes with the copper. Repeat the wash until the aqueous layer is colorless.
-
Alternatively, wash the organic layer with an aqueous solution of EDTA to chelate the copper.[4]
-
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the catalyst-free product. Further purification may be necessary.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. gmpinsiders.com [gmpinsiders.com]
Stability issues and degradation pathways of triazolopyridazine compounds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation pathways of triazolopyridazine compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of triazolopyridazine compound stability.
Issue 1: Inconsistent Results in Stability-Indicating HPLC Assay
Question: We are observing significant variability in the peak areas and retention times of our triazolopyridazine compound and its degradation products during a stability-indicating HPLC analysis. What are the potential causes and solutions?
Answer: Inconsistent HPLC results can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio or pH can significantly impact retention times, especially for ionizable compounds.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump or detector, causing baseline instability and affecting peak integration. Use an online degasser or degas solvents before use by sonication or helium sparging.
-
Buffer Capacity: If using a buffer, ensure its concentration is sufficient to maintain a constant pH throughout the analysis.
-
-
Column Issues:
-
Column Equilibration: Insufficient column equilibration time before starting a new analytical run can lead to drifting retention times. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions.
-
Column Contamination: Accumulation of strongly retained sample components or degradation products can alter the stationary phase chemistry, leading to peak shape distortion and retention time shifts. Implement a column washing procedure after each analytical batch.
-
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high-temperature conditions. If performance does not improve after washing, consider replacing the column.
-
-
System and Method Parameters:
-
Flow Rate Fluctuation: Check the pump for leaks and ensure it is delivering a constant flow rate.
-
Temperature Control: Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a stable temperature.
-
Injector Issues: A partially blocked injector needle or sample loop can lead to variable injection volumes and inconsistent peak areas.
-
-
Sample Preparation:
-
Incomplete Dissolution: Ensure the triazolopyridazine compound and its degradation products are fully dissolved in the sample diluent. Sonication may be required.
-
Sample Stability in Diluent: The compound may be unstable in the chosen sample diluent. Analyze samples immediately after preparation or perform a stability study of the analyte in the diluent.
-
Issue 2: Mass Imbalance in Forced Degradation Studies
Question: After subjecting our triazolopyridazine compound to forced degradation, the total peak area of the parent compound and all observed degradation products does not account for 100% of the initial peak area. What could be the reasons for this mass imbalance?
Answer: Achieving a complete mass balance in forced degradation studies is often challenging. Several factors can contribute to this discrepancy.
Potential Causes and Troubleshooting Steps:
-
Formation of Non-UV-Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and, therefore, are not detected by a UV detector.
-
Solution: Employ a universal detector in series with the UV detector, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), to detect non-UV-active compounds.
-
-
Formation of Volatile Degradants: The degradation process might generate volatile compounds that are lost during sample preparation or analysis.
-
Solution: Use techniques like Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to analyze for volatile degradation products if suspected.
-
-
Precipitation of Degradants: Degradation products may be poorly soluble in the stress medium or the analytical mobile phase, leading to their precipitation and loss from the analysis.
-
Solution: Visually inspect stressed samples for any precipitate. If observed, try to dissolve it in a stronger solvent for analysis.
-
-
Co-elution of Degradants: A degradation product may co-elute with the parent peak or another degradant peak, leading to inaccurate quantification.
-
Solution: Optimize the chromatographic method to ensure the separation of all degradation products. Peak purity analysis using a Diode Array Detector (DAD) or MS can help identify co-eluting peaks.
-
-
Adsorption to Container Surfaces: The parent compound or its degradation products may adsorb to the surface of the storage vials.
-
Solution: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for triazolopyridazine compounds?
A1: While specific degradation pathways are compound-dependent, triazolopyridazine derivatives, like other heterocyclic compounds, are generally susceptible to degradation through several mechanisms:
-
Hydrolysis: The fused ring system or substituent groups may be susceptible to cleavage under acidic or basic conditions. The triazole or pyridazine ring can potentially undergo ring-opening reactions.
-
Oxidation: The nitrogen atoms in the heterocyclic rings can be susceptible to oxidation, potentially forming N-oxides. Substituents on the rings may also be prone to oxidative degradation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to rearrangements, ring cleavage, or reactions involving substituents.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. Studies on related triazine compounds have shown that decomposition can be a complex process involving the evolution of gases like NH3, HCN, and CO2.
Q2: What are the typical stress conditions for forced degradation studies of triazolopyridazine compounds?
A2: Forced degradation studies are performed to identify potential degradation products and pathways. Typical stress conditions, as recommended by ICH guidelines, include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H2O2) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a temperature below its melting point (e.g., 105 °C) or in solution.
-
Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The duration of the stress testing should be sufficient to achieve a noticeable degradation, typically in the range of 5-20%.
Q3: How can I develop a stability-indicating HPLC method for a novel triazolopyridazine compound?
A3: A stability-indicating method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation. The development process involves:
-
Forced Degradation: Subject the compound to various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products.
-
Chromatographic Separation: Develop an HPLC method that can separate the parent compound from all generated degradation products. This typically involves screening different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phases (e.g., acetonitrile, methanol, various buffers), and gradient profiles.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is free from any interference from degradation products, impurities, or excipients.
Data Presentation
Thermal Stability of Triazine-Containing Heterocyclic Compounds
The following table summarizes the initial decomposition temperatures (T5%) of a series of heterocyclic compounds containing an asymmetrical triazine template, which is structurally related to the triazolopyridazine core. This data provides an indication of the thermal stability of such ring systems.
| Compound | Substituent (R) | T5% in Inert Atmosphere (°C) | T5% in Oxidizing Atmosphere (°C) |
| 1 | H | 253 | 275 |
| 2 | 4-CH3 | 266 | 264 |
| 3 | 3-Cl | 269 | 287 |
| 4 | 4-Cl | 269 | 290 |
| 5 | 3,4-Cl2 | 269 | 300 |
Data adapted from a study on the thermal properties of novel heterocyclic anticancer drug candidates.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a triazolopyridazine compound.
1. Objective: To generate potential degradation products of the triazolopyridazine drug substance under various stress conditions.
2. Materials:
-
Triazolopyridazine drug substance
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H2O2), 30%
-
HPLC grade water, acetonitrile, and methanol
-
Class A volumetric flasks and pipettes
-
pH meter
-
Heating block or water bath
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the triazolopyridazine compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60 °C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80 °C for 72 hours.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid drug substance in a vial and heat at 105 °C for 72 hours.
-
At various time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid drug substance to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples after the specified exposure period.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general workflow for developing a stability-indicating HPLC method.
1. Objective: To develop a validated HPLC method capable of separating the triazolopyridazine compound from its degradation products.
2. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Mass Spectrometer (MS) detector (recommended).
-
Various HPLC columns (e.g., C18, C8, Phenyl-Hexyl).
-
HPLC grade solvents and buffers.
-
Forced degradation samples from Protocol 1.
3. Procedure:
-
Initial Method Screening:
-
Start with a generic gradient method, for example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the parent compound has maximum absorbance.
-
-
Inject a mixture of the stressed samples to observe the separation of the parent peak and degradation products.
-
-
Method Optimization:
-
Column Selection: If co-elution is observed, screen different column chemistries to alter selectivity.
-
Mobile Phase Optimization:
-
Organic Modifier: Try methanol instead of acetonitrile.
-
pH: Adjust the pH of the aqueous mobile phase to optimize the ionization state of the analytes and improve peak shape and resolution.
-
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.
-
Temperature: Optimize the column temperature to improve peak shape and resolution.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines.
Mandatory Visualizations
Signaling Pathway
Certain triazolopyridazine derivatives have been investigated as inhibitors of the c-Met signaling pathway, which is often dysregulated in cancer.
Caption: c-Met signaling pathway and the point of inhibition by triazolopyridazine compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.
Technical Support Center: Optimizing Nucleophilic Substitution on the Pyridazine Ring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of nucleophilic substitution reactions on the pyridazine ring.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on a chloropyridazine showing low to no conversion?
A1: Low or no conversion in SNAr reactions with chloropyridazines is a common challenge, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack, but several factors can still impede the reaction.[1]
-
Insufficient Activation: The pyridazine ring itself may not be sufficiently electron-deficient to react with your chosen nucleophile under mild conditions. The presence of electron-donating groups on the ring can further deactivate it.[2][3]
-
Poor Leaving Group: Chloride is a less effective leaving group than bromide or iodide.
-
Reaction Temperature: These reactions often necessitate elevated temperatures, sometimes in the range of 80-150 °C, to overcome the activation energy barrier.[4]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, NMP, or 1,4-dioxane are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[5][6]
-
Base Strength: If your nucleophile requires deprotonation, the base used might not be strong enough. For instance, alcoholates often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the more potent alkoxide nucleophile.
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation is a common issue. The most prevalent side reactions include:
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It is often observed in palladium-catalyzed reactions and can be minimized by ensuring a strictly inert atmosphere and using appropriate ligands.[4]
-
Homocoupling: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the homocoupling of the boronic acid is a frequent side reaction. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle. Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial preventative measures.[7][8]
-
Formation of Isomers: In cases of polysubstituted pyridazines, you might obtain a mixture of regioisomers. The regioselectivity is governed by the electronic and steric effects of the substituents on the ring.[9]
Q3: How do substituents on the pyridazine ring affect the regioselectivity of nucleophilic attack?
A3: Substituents play a crucial role in directing the incoming nucleophile.
-
Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO2), cyano (-CN), or carbonyl groups (-C=O) increase the electrophilicity of the ring carbons, thereby activating the ring towards nucleophilic attack. They provide significant stabilization to the negatively charged Meisenheimer intermediate. The attack is generally favored at positions ortho and para to the EWG.[10][11]
-
Electron-Donating Groups (EDGs): EDGs like amino (-NH2), alkoxy (-OR), or alkyl groups decrease the electrophilicity of the ring, making the reaction more challenging.[2][3] In such cases, harsher reaction conditions (higher temperatures, stronger bases) might be necessary. For instance, pyridazines with electron-donating groups can be reluctant to undergo Vicarious Nucleophilic Substitution (VNS).
Q4: Which positions on the pyridazine ring are most susceptible to nucleophilic attack?
A4: The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which reduces the electron density at the ring carbons, making them electrophilic. Nucleophilic attack is most favored at the positions ortho and para to the ring nitrogens, which are positions 3 and 6, and to a lesser extent, position 4. This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. Attack at position 5 is generally less favored.[10][12]
Troubleshooting Guides
Problem 1: Low or No Yield in SNAr Reactions
This guide provides a systematic approach to troubleshooting low-yielding nucleophilic aromatic substitution reactions on chloropyridazines.
Troubleshooting Workflow for Low Yield SNAr
Caption: A logical workflow for diagnosing and solving low-yield issues in SNAr reactions.
Problem 2: Issues in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
This guide addresses common problems encountered during the popular and versatile Buchwald-Hartwig amination of chloropyridazines.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A troubleshooting guide for common issues in Buchwald-Hartwig amination of pyridazines.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of 3,6-Dichloropyridazine
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia | Methanol | - | 130 | 96 | 61 | |
| 2 | Hydrazine | Ethanol | - | Reflux | - | - | [1] |
| 3 | Aniline | NMP | - | 300 (flow) | <1 | High | [13] |
| 4 | Morpholine | NMP | - | 300 (flow) | <1 | High | [13] |
Note: This table is a compilation from various sources and reaction conditions may need further optimization for specific substrates.
Table 2: Ligand and Base Screening for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | Good to Excellent | [4] |
| 2 | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 110 | High | [14] |
| 3 | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Moderate to High | [4] |
| 4 | XantPhos Pd G3 | XantPhos | DBU | Toluene | 110 | Good | [15] |
Note: The effectiveness of each ligand-base combination is highly substrate-dependent. This table serves as a general guideline for initial screening.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Amination of a Chloropyridazine
This protocol is a general guideline for the reaction of a chloropyridazine with a primary or secondary amine.
Materials:
-
Chloropyridazine derivative (1.0 eq)
-
Amine (1.2-2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaOt-Bu) (1.5-2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add the chloropyridazine and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Bromopyridazine
This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromopyridazine with a boronic acid.
Materials:
-
Bromopyridazine derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous and degassed reactions
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the bromopyridazine, boronic acid, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system, followed by the degassed aqueous base solution.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Prevention of N-Oxide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate and prevent the formation of N-oxides during chemical synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What is N-oxide formation and why is it a concern?
A1: N-oxide formation is an oxidation reaction where a nitrogen atom in a molecule, typically in a tertiary amine or a nitrogen-containing heterocycle, is oxidized to form an N-oxide (N⁺-O⁻). This can occur as an undesired side reaction during synthesis or as a degradation pathway during storage.[1] The formation of N-oxides is a concern because it can lead to a lower yield of the desired product, introduce impurities that are difficult to separate, and potentially alter the pharmacological or toxicological profile of a drug substance.[2]
Q2: What are the primary causes of N-oxide formation during synthesis?
A2: The primary cause of N-oxide formation during synthesis is the presence of oxidizing agents that can react with the nucleophilic nitrogen atom of the starting material or product. Common oxidizing agents that can lead to N-oxide formation include peroxides (e.g., hydrogen peroxide, m-CPBA), ozone, and peracids.[1][3] The reaction conditions, such as temperature, pH, and solvent, can also influence the rate of N-oxide formation.
Q3: How can I detect and quantify N-oxide formation in my reaction mixture or stored sample?
A3: Several analytical techniques can be used for the detection and quantification of N-oxides:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying N-oxides from the parent compound and other impurities.[1]
-
Mass Spectrometry (MS): Mass spectrometry can identify N-oxides by their characteristic molecular weight, which is 16 amu higher than the parent amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the formation of N-oxides through characteristic shifts in the signals of protons and carbons near the nitrogen atom.[1][4]
-
Infrared (IR) Spectroscopy: The N-O bond in N-oxides exhibits a characteristic stretching vibration that can be observed in the IR spectrum.[1][4]
Q4: What are the general strategies to prevent N-oxide formation during storage?
A4: To prevent N-oxide formation during storage, it is crucial to protect the compound from conditions that promote oxidation. Key strategies include:
-
Temperature Control: Store compounds at low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of degradation.[5]
-
Protection from Light: Store light-sensitive compounds in amber or opaque containers to prevent photolytic degradation.[5]
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[6]
-
Moisture Control: Store compounds in a dry environment or with desiccants to prevent hydrolysis, which can sometimes precede or facilitate oxidation.[5]
-
Use of Antioxidants: In some cases, the addition of antioxidants to the formulation can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected N-oxide formation during an oxidation reaction targeting another functional group.
| Symptom | Possible Cause | Suggested Solution |
| Formation of a significant amount of N-oxide byproduct during the oxidation of another functional group (e.g., an alcohol to a ketone). | The oxidizing agent is not selective and is also oxidizing the nitrogen atom. | 1. Choose a more selective oxidizing agent: Consider using milder or more sterically hindered oxidants. 2. Protect the nitrogen atom: Introduce a protecting group on the nitrogen atom before the oxidation step and deprotect it afterward. 3. Protonate the nitrogen: If the reaction conditions allow, adding an acid can protonate the nitrogen, making it less nucleophilic and less susceptible to oxidation.[6] |
Issue 2: Gradual formation of N-oxide impurity in a stored drug substance or product.
| Symptom | Possible Cause | Suggested Solution |
| A new peak corresponding to the N-oxide is observed in the chromatogram of a stability sample. | The storage conditions are not optimal and are allowing for oxidative degradation. | 1. Review storage conditions: Ensure the material is stored at the recommended temperature, protected from light, and in a tightly sealed container.[5] 2. Consider an inert atmosphere: For highly sensitive materials, re-packaging under nitrogen or argon may be necessary.[6] 3. Evaluate the need for an antioxidant: If the problem persists, the inclusion of a suitable antioxidant in the formulation should be investigated. |
Data Summary
The following tables provide a summary of quantitative data related to N-oxide formation and prevention.
Table 1: Yield of N-Oxide under Different Synthesis Conditions
| Parent Compound | Oxidizing Agent | Reaction Temperature | Yield of N-Oxide | Reference |
| Pyridine | 40% Peracetic Acid | 70-80°C | 78-83% | [7] |
| Quinoline | 50% Hydrogen Peroxide with Tungstic Acid | 60-65°C | 70% | [8] |
| γ-picoline | 50% Hydrogen Peroxide with Tungstic Acid | 60-65°C | 72.5% | [8] |
| Fused Pyrimidine | 50% H₂O₂ / Acetic Anhydride | 50°C | 63% | [3] |
| Fused Pyrimidine | m-CPBA | Reflux | 70% | [3] |
Table 2: Influence of Storage Conditions on Compound Stability (General)
| Compound Type | Storage Condition | Observation | Reference |
| Graphene Oxide/Polymer Nanocomposites | Dry UV (55 °C, 0 % RH) vs. Humid UV (55 °C, 75 % RH) for 140 days | More extensive material loss under humid UV conditions. | [5] |
| Amorphous-UO₃ | 14.0 d, 5.51 °C, 55.0% RH | Primarily A-UO₃ (99.4 ± 0.6%) | [9] |
| Amorphous-UO₃ | 14.0 d, 30.0 °C, 55.0% RH | Contained a wide range in quantifiable metaschoepite (6 ± 6%) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-Oxide Formation During Oxidation with H₂O₂
This protocol provides a general method for oxidizing a tertiary amine to an N-oxide while minimizing side reactions. To prevent N-oxide formation when targeting another functional group, consider alternative oxidants or protecting the amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the tertiary amine in a suitable solvent (e.g., methanol, water, or acetic acid).
-
Catalyst Addition (Optional): If using a catalyst (e.g., tungstic acid, methyltrioxorhenium), add it to the reaction mixture.[8][10]
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0-25 °C) using an ice bath.
-
Slow Addition of Oxidant: Add hydrogen peroxide (typically 30-50% aqueous solution) dropwise to the reaction mixture while maintaining the temperature. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching Excess Oxidant: Once the reaction is complete, it is critical to quench any remaining hydrogen peroxide. This can be achieved by the slow addition of a reducing agent such as sodium thiosulfate or sodium sulfite until a negative test with peroxide test strips is obtained.[10]
-
Work-up and Isolation: Proceed with the appropriate work-up and purification procedure to isolate the desired product.
Protocol 2: Forced Degradation Study to Assess N-Oxide Formation Potential
This protocol is designed to intentionally degrade a sample to identify potential degradation products, including N-oxides. The conditions identified to cause degradation should be avoided during routine handling and storage.
-
Sample Preparation: Prepare solutions of the drug substance in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water or buffer).
-
Oxidative Stress: To a solution of the drug substance, add an oxidizing agent such as hydrogen peroxide (e.g., 3%).[11]
-
Thermal Stress: Expose the solid drug substance and solutions to elevated temperatures (e.g., 60-80 °C).[11]
-
Photolytic Stress: Expose the drug substance (solid and in solution) to UV and visible light.[12]
-
Time Points: Sample the stressed solutions and solids at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to detect and quantify the formation of any degradation products, including N-oxides.
Visualizations
Caption: A generalized workflow for a synthesis involving an oxidation step, highlighting the critical point for monitoring N-oxide formation.
Caption: A troubleshooting decision tree for addressing N-oxide formation during storage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impacts of Moisture and Ultraviolet Light on the Degradation of Graphene Oxide/Polymer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 11. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. graphviz.org [graphviz.org]
Technical Support Center: Regioselectivity in the Amination of Dichloropyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during the amination of dichloropyridazines.
Frequently Asked Questions (FAQs)
Q1: My amination of 3,6-dichloropyridazine is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in the amination of 3,6-dichloropyridazine can often be attributed to suboptimal reaction conditions or the use of inappropriate reagents. Here are some troubleshooting steps:
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Consider increasing the temperature or prolonging the reaction time. Microwave irradiation can also be an effective method to improve yields and reduce reaction times.[1][2]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Solvents like ethanol, methanol, acetonitrile, and DMF have been successfully used.[2] The choice of solvent can influence the reaction rate and selectivity.
-
Base: The presence of a suitable base is often necessary to neutralize the HCl generated during the reaction. Common bases include sodium bicarbonate or an excess of the amine nucleophile.
-
Purity of Starting Materials: Ensure the 3,6-dichloropyridazine and the amine are of high purity, as impurities can interfere with the reaction.
Q2: I am observing a mixture of mono- and di-aminated products. How can I selectively synthesize the mono-aminated product?
A2: Controlling the stoichiometry of the reactants is key to achieving mono-substitution.
-
Amine Equivalents: Use of a large excess of the amine will favor the formation of the di-aminated product. To favor mono-amination, use a controlled amount of the amine (typically 1.0 to 1.2 equivalents).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to minimize the formation of the di-substituted product. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired mono-aminated product is predominantly formed.
Q3: My amination of an unsymmetrical dichloropyridazine (e.g., 3,4-dichloropyridazine) is not regioselective. How can I control which chlorine atom is substituted?
A3: Regioselectivity in the amination of unsymmetrical dichloropyridazines is influenced by a combination of electronic and steric factors. The inherent electronic properties of the pyridazine ring make certain positions more susceptible to nucleophilic attack.
-
Electronic Effects: The positions on the pyridazine ring are not electronically equivalent. In nucleophilic aromatic substitution (SNAr), the attack generally occurs at the most electron-deficient carbon atom. For instance, in related dichloropyrimidines, the C4 position is often more reactive than the C2 position due to better stabilization of the negative charge in the Meisenheimer intermediate.[3][4] Similar principles apply to dichloropyridazines. The presence of other substituents on the ring can further influence this selectivity. Electron-withdrawing groups can enhance the reactivity of nearby positions, while electron-donating groups can decrease it.
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered chlorine atom. Similarly, bulky substituents on the pyridazine ring can block access to adjacent positions.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the regioselectivity. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, isopropanol) is recommended.
-
Catalysts: While less common for simple aminations, in some cases, catalysts can be used to direct the substitution to a specific position.
-
Q4: How can I determine the regiochemical outcome of my reaction and quantify the isomer ratio?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between regioisomers.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the pyridazine ring are highly sensitive to the substitution pattern. By analyzing the multiplicity and coupling constants (J-values) of the remaining protons, the position of the amino group can be determined.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridazine ring will also differ significantly between regioisomers.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the structure by showing correlations between protons and carbons.
-
Quantitative Analysis: The ratio of the regioisomers can be determined by integrating the signals corresponding to each isomer in the ¹H NMR spectrum. For more complex mixtures, chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used for separation and quantification.
Q5: What are some common side products I should be aware of besides the undesired regioisomer?
A5: Besides the formation of regioisomers and di-substituted products, other side reactions can occur:
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloro-substituent can occur, leading to the formation of hydroxypyridazine byproducts. This is more likely to happen at higher temperatures.
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can potentially react with the dichloropyridazine under certain conditions.
-
Degradation: At very high temperatures or in the presence of strong acids or bases, the pyridazine ring itself may be susceptible to degradation.
Data on Regioselectivity
Predicting the exact regioselectivity can be complex and is often determined empirically. The following table summarizes general trends observed in the nucleophilic aromatic substitution of dichloropyridazines and related diazines.
| Dichloropyridazine/Diazine | Position of Attack | Influencing Factors | Reference |
| 3,4-Dichloropyridazine | C4 is generally more reactive | Electronic effects favor attack at the position that can better stabilize the negative charge in the Meisenheimer intermediate. | General SNAr Principles |
| 4,5-Dichloropyridazine | C4 and C5 are electronically similar | Steric hindrance from the nucleophile or substituents can play a larger role in directing the substitution. | General SNAr Principles |
| Substituted 3,6-Dichloropyridazines | Depends on the substituent | An electron-withdrawing group will activate the adjacent position, while an electron-donating group will deactivate it. | [5] |
| 2,4-Dichloropyrimidine (analogue) | C4 is generally more reactive | The nitrogen atoms' ability to stabilize the negative charge in the intermediate is greater for C4 attack. | [3][4] |
| 3,5-Dichloropyrazines (analogue) | Depends on substituent at C2 | An electron-withdrawing group at C2 directs attack to C5, while an electron-donating group directs to C3. | [5] |
Experimental Protocols
Protocol 1: Monoamination of 3,6-Dichloropyridazine under Microwave Irradiation [1]
-
Reactants:
-
3,6-Dichloropyridazine (1.0 g, 6.71 mmol)
-
Ammonium hydroxide solution (28-30% NH₃, 5 mL)
-
-
Procedure:
-
Combine 3,6-dichloropyridazine and the ammonium hydroxide solution in a thick-walled microwave vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes with a power of 300W.
-
After cooling, filter the precipitate that has formed.
-
Wash the solid with a mixture of ethyl acetate and hexane (3:7).
-
Dry the solid to obtain 3-amino-6-chloropyridazine.
-
-
Expected Yield: ~87%
Protocol 2: Amination of 3,6-Dichloropyridazine with a Primary Amine in Solution [2]
-
Reactants:
-
3,6-Dichloropyridazine (1.49 g, 10 mmol)
-
Ammonia in methanol (2.0 M solution)
-
-
Procedure:
-
Slowly add the 3,6-dichloropyridazine to the ammonia-methanol solution.
-
Heat the mixture in a sealed vessel at 130 °C for 96 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: ~61%
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General reaction pathway for the amination of dichloropyridazines.
References
- 1. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing unreacted starting materials from triazolopyridazine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from triazolopyridazine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude triazolopyridazine products?
A1: Common impurities in crude triazolopyridazine products typically include unreacted starting materials, such as hydrazines and dicarbonyl compounds, as well as reaction intermediates and by-products. The polarity of these impurities can vary significantly, necessitating different purification strategies.
Q2: Which purification techniques are most effective for triazolopyridazine derivatives?
A2: The most effective purification techniques for triazolopyridazine derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity of the product. Aqueous extraction can also be employed to remove highly polar, water-soluble impurities.
Q3: How can I quickly assess the purity of my triazolopyridazine product during the purification process?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a purification. By spotting the crude mixture, fractions from column chromatography, or the mother liquor and crystals from recrystallization on a TLC plate, you can visualize the separation of your desired product from impurities.
Q4: My triazolopyridazine product is a salt. How does this affect the purification strategy?
A4: The salt form of a triazolopyridazine will have significantly different solubility characteristics compared to its free base, often exhibiting higher polarity. This will influence the choice of solvents for both recrystallization and column chromatography. For instance, more polar solvent systems may be required.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Possible Causes:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor upon cooling.[1]
-
Inappropriate Solvent Choice: The triazolopyridazine derivative may be too soluble in the chosen solvent, even at low temperatures.
-
Premature Crystallization: The product may crystallize prematurely on the filter paper or in the funnel during a hot filtration step.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Solvent Screening: Perform small-scale solubility tests to identify a solvent in which your product is highly soluble when hot and poorly soluble when cold.
-
Preheat Glassware: Ensure the funnel and receiving flask are preheated before performing a hot filtration to prevent premature crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.
-
Recover a Second Crop: Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
Issue 2: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in either all compounds eluting too quickly or not at all.
-
Column Overloading: Applying too much crude product to the column can lead to broad, overlapping bands.
-
Irregular Packing: An improperly packed column with channels or cracks will result in poor separation.
-
Compound Streaking: Highly polar compounds can interact strongly with the silica gel, leading to tailing or streaking.
Solutions:
-
TLC Optimization: Use TLC to determine the optimal solvent system that provides good separation between your product and the impurities. A good starting point for many triazolopyridazine derivatives is a mixture of ethyl acetate and hexanes.
-
Proper Loading: Dissolve the crude product in a minimal amount of solvent and apply it evenly to the top of the column. For less soluble compounds, a "dry loading" technique can be used.
-
Careful Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Modify the Mobile Phase: For basic compounds that streak, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can improve separation.
Data Presentation
The following tables provide representative data on the purification of a hypothetical triazolopyridazine product to illustrate the impact of different purification methods and conditions.
Table 1: Recrystallization Solvent Screening for a Triazolopyridazine Derivative
| Recrystallization Solvent | Yield (%) | Purity (%) | Observations |
| Ethanol | 75 | 98 | Well-formed needles. |
| Isopropanol | 85 | 95 | Smaller, less defined crystals. |
| Ethyl Acetate/Hexane (1:2) | 80 | 99 | Very pure, large crystals. |
| Toluene | 60 | 92 | Oiling out observed initially. |
| Water | <10 | - | Insoluble. |
Table 2: Comparison of Purification Methods for a Triazolopyridazine Product
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Single Recrystallization | 85 | 98 | 75 |
| Double Recrystallization | 85 | >99 | 60 |
| Column Chromatography | 85 | >99 | 80 |
| Aqueous Wash followed by Recrystallization | 70 (with polar impurity) | 97 | 65 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude triazolopyridazine product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Select a Column and Stationary Phase: Choose a column of appropriate size for the amount of crude product. Silica gel is the most common stationary phase for triazolopyridazine purification.
-
Choose the Mobile Phase: Based on TLC analysis, select a solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired product. A common eluent is a mixture of ethyl acetate and hexanes.
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Load the Sample: Dissolve the crude triazolopyridazine product in a minimal amount of the mobile phase (or a more polar solvent if necessary, keeping the volume very small). Carefully add the sample to the top of the silica gel. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified triazolopyridazine product.
Mandatory Visualizations
Caption: Workflow for selecting a suitable purification method.
Caption: Troubleshooting guide for column chromatography.
References
Technical Support Center: Enhancing the Metabolic Stability of Triazolopyridazine-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the metabolic stability of triazolopyridazine-based drug candidates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for triazolopyridazine-based compounds?
A1: Triazolopyridazine-based compounds, like many nitrogen-containing heterocyclic drugs, are primarily metabolized through Phase I and Phase II reactions.
-
Phase I Metabolism: This phase introduces or exposes functional groups and is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver. Common Phase I reactions for this scaffold include:
-
Oxidation: Hydroxylation of alkyl substituents, oxidation of the pyridazine ring to form N-oxides, and oxidative dealkylation of substituents are frequently observed. Aromatic rings attached to the core are also common sites for hydroxylation.
-
Reduction and Hydrolysis: While less common for the core structure, ester or amide functionalities in side chains can be susceptible to hydrolysis.
-
-
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II reactions include:
-
Glucuronidation: Hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid.
-
Sulfation: Phenolic or hydroxylated metabolites can undergo sulfation.
-
Q2: What are the common "metabolic hotspots" on the triazolopyridazine scaffold?
A2: "Metabolic hotspots" are chemically reactive sites on a molecule that are particularly susceptible to metabolism. For the triazolopyridazine scaffold, these often include:
-
Unsubstituted positions on the pyridazine ring: These can be targets for oxidation.
-
Alkyl or aryl substituents: The terminal positions of alkyl chains and unsubstituted phenyl rings are prone to hydroxylation.
-
Linker atoms: For instance, a thioether linkage has been identified as a metabolic liability in some triazolopyridazine series.
Identifying these hotspots early through metabolite identification studies is crucial for guiding structural modifications to improve stability.
Q3: What are the main strategies to enhance the metabolic stability of my triazolopyridazine candidates?
A3: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed:
-
Blocking Metabolic Sites: Introducing sterically hindering groups (e.g., a methyl group) near a metabolic hotspot can prevent the metabolizing enzyme from accessing the site.
-
Deuterium Substitution: Replacing hydrogen atoms with deuterium at a metabolic hotspot can slow the rate of CYP-mediated metabolism due to the kinetic isotope effect.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a more stable one that retains the desired biological activity. For example, replacing a metabolically weak C-H bond with a more robust C-F bond or incorporating nitrogen atoms into an aromatic ring to decrease its susceptibility to oxidation.
-
Scaffold Hopping: In some cases, replacing the entire triazolopyridazine core with a different, more stable heterocyclic system while maintaining key pharmacophoric features can be a successful strategy.
Q4: Which in vitro assays are essential for assessing the metabolic stability of my compounds?
A4: The two most fundamental in vitro assays are:
-
Liver Microsomal Stability Assay: This is a high-throughput screen to assess Phase I metabolic stability. It uses subcellular fractions of the liver (microsomes) that are rich in CYP enzymes. This assay helps in the early ranking of compounds based on their intrinsic clearance.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolic stability, as it includes both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.
Troubleshooting Guides
Issue 1: My compound shows high clearance in the liver microsomal stability assay. What are the next steps?
-
Question: I've identified a potent triazolopyridazine inhibitor, but it degrades very quickly in the human liver microsome (HLM) assay. What should I do?
-
Answer:
-
Confirm the result: Repeat the assay to ensure the result is reproducible. Include appropriate positive controls (compounds with known high and low clearance) to validate the assay performance.
-
Perform Metabolite Identification: The most critical next step is to identify the site(s) of metabolism. This is typically done by incubating a higher concentration of your compound with microsomes and analyzing the samples by high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs with modifications at the suspected metabolic hotspots. For example, if hydroxylation of a phenyl ring is observed, you could synthesize analogs with fluorine or chlorine atoms on that ring to block the metabolic site.
-
Consider Aldehyde Oxidase (AO) Metabolism: If your compound is an electron-deficient heterocycle, it might be a substrate for aldehyde oxidase, which is present in the liver cytosol, not microsomes. Consider running a cytosolic stability assay.
-
Issue 2: My microsomal stability data is inconsistent between experiments.
-
Question: I am getting variable half-life values for my triazolopyridazine compound in the HLM assay. What could be the cause?
-
Answer: Inconsistency can arise from several factors:
-
Microsome Quality and Handling: Ensure that the liver microsomes are from a reputable supplier, have been stored correctly at -80°C, and are thawed properly before use. Repeated freeze-thaw cycles can degrade enzyme activity.
-
Cofactor Preparation: The NADPH regenerating system is crucial for CYP activity and should be prepared fresh for each experiment.
-
Incubation Conditions: Check for consistency in protein concentration, compound concentration, DMSO concentration (typically ≤ 0.5%), incubation temperature (37°C), and shaking speed.
-
Analytical Method: Ensure your LC-MS/MS method is robust and that the internal standard is performing consistently. Matrix effects can also lead to variability.
-
Compound Stability: Run a control incubation without the NADPH regenerating system to check for chemical instability of your compound in the assay buffer.
-
Issue 3: My compound is stable in microsomes but shows high clearance in vivo.
-
Question: My triazolopyridazine candidate has a long half-life in the HLM assay, but pharmacokinetic studies in rats show rapid clearance. Why is there a discrepancy?
-
Answer: This is a common challenge in drug discovery and can be due to several reasons:
-
Non-CYP Mediated Metabolism: The primary clearance mechanism might not be CYP-mediated. Other enzymes like aldehyde oxidase (in the cytosol) or Phase II conjugation enzymes (which are more active in hepatocytes) could be responsible. An in vitro hepatocyte stability assay would provide a more complete metabolic profile.
-
Other Clearance Routes: The drug might be cleared through other mechanisms that are not metabolic, such as rapid renal excretion or biliary clearance.
-
Species Differences: The metabolic profile in rats can be significantly different from that in human liver microsomes. It is advisable to run the microsomal stability assay using microsomes from the same species used for in vivo studies (in this case, rat liver microsomes).
-
Poor Permeability: If the compound has low permeability, it might not efficiently reach the metabolizing enzymes within the liver in vivo, leading to a different clearance profile than predicted from in vitro systems where this barrier is absent.
-
Data Presentation
The following tables summarize in vitro metabolic stability data for structurally related triazolopyrimidine and piperazin-1-ylpyridazine analogs, providing a reference for expected stability profiles.
Table 1: In Vitro Human Liver Microsomal Stability of Phenyl-Substituted Triazolopyrimidines
| Compound ID | R-Group on Phenyl Ring | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | H | 18 | 96 |
| 2 | 4-F | 35 | 49 |
| 3 | 4-Cl | 45 | 38 |
| 4 | 4-CF₃ | >60 | <19 |
| 5 | 3,4-diCl | 58 | 29 |
Data adapted from a study on triazolopyrimidine-based DHODH inhibitors. This table illustrates how substitutions on an appended phenyl ring can significantly enhance metabolic stability by blocking potential sites of hydroxylation.
Table 2: In Vitro Microsomal Stability of Piperazin-1-ylpyridazine Derivatives
| Compound ID | Structural Modification | Mouse Liver Microsomes (t½, min) | Human Liver Microsomes (t½, min) |
| 6 | Parent Structure | 2 | 3 |
| 7 | Fluorine on Phenyl Ring A | 14 | 15 |
| 8 | Fluorine on Phenyl Ring D | 8 | 11 |
| 9 | Fluorine on both Phenyl Rings A & D | >60 | 45 |
| 10 | Replacement of Pyridazine with Pyrazine | <2 | <2 |
Data adapted from a study on piperazin-1-ylpyridazines. This demonstrates the impact of strategic fluorination and the importance of the pyridazine core for metabolic stability in this chemical series.[1]
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard (e.g., warfarin, propranolol) for reaction termination
-
96-well plates
-
Incubator with shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 2 µM). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: Add the HLM suspension to the wells of a 96-well plate containing phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed test compound working solution to the wells. For the 0-minute time point, add the stop solution before adding the test compound.
-
Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Hepatocyte Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' E Medium)
-
Test compound stock solution (10 mM in DMSO)
-
Ice-cold acetonitrile with an internal standard
-
Coated 96-well plates suitable for cell culture
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
Incubation Setup: Add the hepatocyte suspension to the wells of a coated 96-well plate. Pre-incubate at 37°C in a CO₂ incubator for 10-15 minutes.
-
Initiation: Add the test compound (diluted in medium) to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the respective wells and transfer it into a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction and lyse the cells.
-
Sample Processing: Centrifuge the termination plate to pellet cell debris and precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: The data analysis is similar to the microsomal stability assay. The intrinsic clearance is typically expressed as µL/min/10⁶ cells.
Visualizations
Caption: General metabolic pathways for triazolopyridazine-based compounds.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Decision tree for troubleshooting high in vitro clearance.
References
Validation & Comparative
Comparative Bioactivity of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of 6-chlorotriazolo[4,3-b]pyridazin-3-amine and its related isomers. While direct comparative studies on the positional isomers of this specific compound are limited in publicly available literature, this document synthesizes findings from research on closely related derivatives to infer structure-activity relationships and guide future research.
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a key pharmacophore in the development of therapeutic agents for a range of diseases, including cancer and neurological disorders. The substitution pattern on this heterocyclic system significantly influences its biological activity. This guide focuses on the impact of the chloro and amino group positions on the bioactivity of the triazolopyridazine core, with a primary emphasis on cytotoxic and kinase inhibitory activities.
Comparative Cytotoxicity Data
Several studies have investigated the cytotoxic effects of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency. The following table summarizes key findings for representative compounds.
| Compound ID | 3-Position Substituent | 6-Position Substituent | Cell Line | IC50 (µM) | Biological Target/Effect | Reference |
| 4f | Substituted Phenyl | Chloro | SB-ALL (Leukemia) | ~1.64-5.66 | Cytotoxic, Induces Apoptosis | [4] |
| NALM-6 (Leukemia) | ~1.14-3.7 | |||||
| 4j | Substituted Phenyl | Chloro | SB-ALL (Leukemia) | ~1.64-5.66 | Cytotoxic, Induces Apoptosis | [4] |
| NALM-6 (Leukemia) | ~1.14-3.7 | |||||
| 4q | Substituted Phenyl | Chloro | SB-ALL (Leukemia) | ~1.64-5.66 | Cytotoxic, Induces Apoptosis | [4] |
| NALM-6 (Leukemia) | ~1.14-3.7 | |||||
| 4a | Substituted Phenylhydrazono | Chloro | 60 cancer cell lines | Mean GI% = 29.08 | Dual c-Met/Pim-1 Inhibitor | [5] |
| 4g | Substituted Phenylhydrazono | Chloro | 60 cancer cell lines | Mean GI% = 55.84 | Dual c-Met/Pim-1 Inhibitor, S-phase arrest, Apoptosis induction | [5] |
| c-Met | 0.163 ± 0.01 | |||||
| Pim-1 | 0.283 ± 0.01 | |||||
| 12 | 4-(2-aminoethyl)phenol | Methyl | - | - | Tankyrase Inhibitor | [6] |
Note: The specific substitutions on the phenyl rings for compounds 4f, 4j, and 4q are detailed in the source literature. This table highlights the general potency of the 6-chloro-triazolopyridazine scaffold.
Structure-Activity Relationship (SAR) Insights
Although direct comparisons of positional isomers of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine are scarce, the existing literature on related compounds provides valuable insights into the structure-activity relationships:
-
Substitution at the 6-position: The presence of a chlorine atom at the 6-position is a common feature in many biologically active triazolopyridazine derivatives, suggesting it is a favorable substitution for various activities, including cytotoxicity.[4][5]
-
Substitution at the 3-position: The nature of the substituent at the 3-position is a critical determinant of biological activity and target specificity. Aromatic and heteroaromatic groups are frequently employed and their substitution pattern fine-tunes the potency.[4][5]
-
Substitution at other positions: Limited data is available for substitutions at other positions. One study investigated a mixture of 6-chloro-7-methyl and 6-chloro-8-methyl-[1][2][3]triazolo[4,3-b]pyridazine, but did not isolate and compare the individual isomers' activities.[7] This highlights an area for future investigation to understand the impact of chloro and methyl group positioning on the pyridazine ring.
Signaling Pathways and Experimental Workflows
The biological activity of these compounds is often mediated through specific signaling pathways. For instance, some 6-chlorotriazolo[4,3-b]pyridazine derivatives induce apoptosis through the activation of caspases.[4] The experimental workflow to determine such activities typically involves cell culture, treatment with the compound, and subsequent bioassays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experimental protocols cited in the literature for assessing the bioactivity of these compounds.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing a pro-luminescent substrate according to the manufacturer's instructions.[1][2]
-
Lysis and Substrate Cleavage: Add the caspase-3/7 reagent to each well. The reagent lyses the cells and allows the active caspases to cleave the substrate, producing a luminescent signal.[1][2]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[2]
Conclusion
The 6-chlorotriazolo[4,3-b]pyridazine scaffold represents a promising starting point for the development of novel therapeutic agents. The available data strongly indicates that the nature of the substituent at the 3-position is a major determinant of bioactivity, while the 6-chloro substitution is generally favorable. However, a significant knowledge gap exists regarding the comparative bioactivity of positional isomers, particularly concerning the placement of the chloro and amino groups on the pyridazine ring. Further research involving the synthesis and parallel biological evaluation of these isomers is warranted to fully elucidate the structure-activity relationships and to unlock the full therapeutic potential of this versatile heterocyclic system.
References
- 1. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 3. protocols.io [protocols.io]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Analogues vs. Doxorubicin in MCF-7 Breast Cancer Cells
A Guide for Researchers in Oncology and Drug Development
Executive Summary: This guide provides a comparative analysis of the cytotoxic effects of a representative of the 6-chlorotriazolo[4,3-b]pyridazine class of compounds and the established chemotherapeutic agent, doxorubicin, on the MCF-7 human breast cancer cell line. Direct experimental data on the cytotoxicity of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine in MCF-7 cells is not currently available in the public domain. Therefore, this comparison utilizes data for a closely related analogue from the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine series as a proxy to provide an illustrative assessment. Doxorubicin, a well-characterized anthracycline antibiotic, serves as the benchmark for this analysis.
Introduction
The search for novel and more effective anticancer agents is a cornerstone of oncological research. The MCF-7 breast cancer cell line is a widely utilized in vitro model for screening potential therapeutic compounds. This guide focuses on comparing the cytotoxic potential of a novel heterocyclic scaffold, represented by a 6-chlorotriazolo[4,3-b]pyridazine analogue, with doxorubicin, a standard-of-care agent for breast cancer.
Disclaimer: The data for the triazolopyridazine compound presented here is based on published results for a structurally related analogue and should be interpreted as indicative of the potential activity of the 6-chlorotriazolo[4,3-b]pyridazin-3-amine. Further direct experimental validation is necessary to ascertain the specific cytotoxicity of the named compound.
Comparative Cytotoxicity Data
The following table summarizes the available cytotoxic activity data for a representative 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine analogue and doxorubicin against cancer cell lines. It is important to note that while the triazolopyridazine series was evaluated against MCF-7 cells, specific IC50 values for this cell line were not reported in the cited literature; the data presented is for other cancer cell lines to indicate potent activity.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine Analogue | SB-ALL (Leukemia) | ~1.64 - 5.66 | Not Specified | Not Specified | [1] |
| NALM-6 (Leukemia) | ~1.14 - 3.7 | Not Specified | Not Specified | [1] | |
| Doxorubicin | MCF-7 | 0.24 | 72 hours | MTT | [4] |
| MCF-7 | 0.55 µg/mL (~0.95 µM) | 24, 48, 72 hours | MTT | ||
| MCF-7 | 1.1 µg/mL (~1.9 µM) | Not Specified | MTT | ||
| MCF-7 | 4 µM | Not Specified | MTT | [5] |
Note: The IC50 values for doxorubicin in MCF-7 cells can vary between studies due to differences in experimental conditions such as cell passage number, incubation time, and specific assay protocols.
Experimental Protocols
A standardized protocol for assessing cytotoxicity is crucial for the reproducibility and comparison of results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for this purpose.
MTT Assay Protocol for Cytotoxicity in MCF-7 Cells
-
Cell Seeding: MCF-7 cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well. The cells are then incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of the test compounds (triazolopyridazine analogue and doxorubicin) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for a cell-based cytotoxicity assay.
Caption: Workflow of an in vitro cytotoxicity assay.
Doxorubicin-Induced Apoptotic Signaling Pathway
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, a key one being the induction of apoptosis. The diagram below provides a simplified overview of this signaling cascade in MCF-7 cells.
Caption: Doxorubicin-induced apoptotic pathway.
Mechanism of Action
6-chlorotriazolo[4,3-b]pyridazine Analogues
The precise mechanism of action for the 6-chlorotriazolo[4,3-b]pyridazine series in MCF-7 cells has not been fully elucidated. However, studies on related triazolopyridazine derivatives suggest that they may act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as c-Met and Pim-1.[6] Some analogues have also been shown to induce apoptosis through the activation of caspases.[1]
Doxorubicin
Doxorubicin's anticancer activity is multifactorial. Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing DNA and RNA synthesis. It also forms a stable complex with the DNA and topoisomerase II enzyme, leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to a semiquinone free radical, which reacts with oxygen to produce superoxide ions and other ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic pathways.
-
Induction of Apoptosis: Doxorubicin activates the intrinsic apoptotic pathway, often in a p53-dependent manner. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[3][7]
-
Cell Cycle Arrest: Doxorubicin can cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from dividing.
Conclusion
While direct comparative data for 6-Chlorotriazolo[4,3-b]pyridazin-3-amine is lacking, the broader class of 6-chlorotriazolo[4,3-b]pyridazine derivatives demonstrates significant cytotoxic potential against various cancer cell lines, suggesting they are a promising scaffold for further anticancer drug development. Doxorubicin remains a potent cytotoxic agent against MCF-7 cells, albeit with a well-documented toxicity profile. The illustrative comparison highlights that novel heterocyclic compounds, such as the triazolopyridazine analogues, may offer potent anticancer activity, potentially through distinct mechanisms of action that warrant further investigation. Future studies should focus on determining the specific IC50 value and elucidating the detailed mechanism of action of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine in MCF-7 and other breast cancer cell lines to fully assess its therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 5. Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells | Abramczyk | Medical Research Journal [journals.viamedica.pl]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triazolopyridazine and Pyrazolopyrimidine Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a privileged scaffold is a critical determinant of success. Triazolopyridazine and pyrazolopyrimidine represent two such scaffolds that have garnered significant attention for their ability to form the core of potent and selective kinase inhibitors. This guide provides an objective, data-driven comparison of these two heterocyclic systems, offering insights into their respective strengths and weaknesses to inform rational drug design and development.
At a Glance: Key Characteristics
| Feature | Triazolopyridazine | Pyrazolopyrimidine |
| Core Structure | Fused triazole and pyridazine rings | Fused pyrazole and pyrimidine rings |
| Key Targets | p38 MAP Kinase, c-Met, Pim-1, Tankyrase | CDKs, EGFR, Trk, BTK, SRC, PI3K, JAK |
| Advantages | Novelty, potential for high selectivity | Well-established, versatile, proven clinical success |
| Notable Drugs | Investigational compounds | Ibrutinib (BTK), Selpercatinib (RET)[1] |
Structural and Synthetic Overview
Both triazolopyridazine and pyrazolopyrimidine scaffolds are purine isosteres, enabling them to effectively compete with ATP for binding to the kinase hinge region.[2] Their bicyclic nature provides a rigid framework for the precise orientation of substituents into key binding pockets.
Triazolopyridazine Synthesis: The synthesis of the triazolopyridazine core often involves the condensation of a hydrazine with a dicarbonyl compound or its equivalent, followed by cyclization to form the fused ring system. For instance, 8-substituted[1][2][3]triazolo[4,3-b]pyridazine derivatives can be synthesized from the corresponding 3,6-dichloropyridazine.[4]
Pyrazolopyrimidine Synthesis: A common route to the pyrazolo[1,5-a]pyrimidine scaffold involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners, such as β-dicarbonyl compounds.[3] The pyrazolo[3,4-d]pyrimidine core, another prominent isomer, can be constructed through various synthetic strategies, often starting from substituted pyrazole precursors.[2][3]
Comparative Biological Activity and Target Landscape
While both scaffolds have demonstrated broad utility in kinase inhibitor design, their target profiles show some distinct trends.
Triazolopyridazine: This scaffold has been successfully employed in the development of inhibitors for several important cancer and inflammation-related kinases. Notably, it has shown promise in targeting:
-
p38 MAP Kinase: A key regulator of inflammatory responses.[5]
-
c-Met: A receptor tyrosine kinase implicated in various cancers.[6]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[5]
-
Tankyrase: An enzyme involved in the Wnt/β-catenin signaling pathway.[7]
Pyrazolopyrimidine: This is a more extensively explored scaffold with several approved drugs and numerous clinical candidates. Its versatility has led to the development of inhibitors for a wide range of kinase families:
-
Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are crucial for cell cycle regulation.[8][9]
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung cancer.[3]
-
Tropomyosin Receptor Kinases (Trks): Important targets in various cancers.
-
Bruton's Tyrosine Kinase (BTK): The target of the approved drug ibrutinib for B-cell malignancies.[2]
-
SRC Family Kinases: Non-receptor tyrosine kinases involved in various signaling pathways.[10]
-
Phosphoinositide 3-Kinases (PI3Ks): Key components of the PI3K/AKT/mTOR pathway.[11]
-
Janus Kinases (JAKs): Involved in cytokine signaling.[12]
Head-to-Head Comparison: Polo-like Kinase 1 (PLK1) Inhibition
A direct comparison of triazolopyridine and pyrazolopyrimidine scaffolds as inhibitors of Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for mitosis, has been reported. While the full quantitative data is not publicly available, the study highlights divergent structure-activity relationships (SAR) between the two series. X-ray crystallographic analysis revealed that the two scaffolds bind in opposing orientations within the PLK1 active site, leading to different requirements for optimal substitution patterns. This underscores the subtle yet significant impact of the core scaffold on inhibitor binding and potency.[13]
Quantitative Data Summary
The following tables summarize representative inhibitory activities (IC50 values) for compounds based on each scaffold against various kinases. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: Inhibitory Activity of Triazolopyridazine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Triazolopyridazine Derivative | c-Met | 90 | [6] |
| Triazolopyridazine Derivative | Pim-1 | 15,700 | [5] |
| Triazolopyridazine Derivative | PI3Kγ | Potent (specific value not stated) | [14] |
Table 2: Inhibitory Activity of Pyrazolopyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK2 | 3 | [8] |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK1 | 30 | [8] |
| Pyrazolo[1,5-a]pyrimidine (BS-194) | CDK9 | 90 | [8] |
| Pyrazolo[3,4-d]pyrimidine | BTK (Ibrutinib) | 0.5 | [2] |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [3] |
| Pyrazolo[1,5-a]pyrimidine | ALK2 | 8.1 | [15] |
| Pyrazolo[3,4-d]pyrimidine | SRC | Potent (specific value not stated) | [10] |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug candidate are as crucial as its potency. Both scaffolds have been shown to be amenable to optimization for favorable drug-like properties.
Triazolopyridazine: A series of 6-aryl-2-amino-triazolopyridines developed as PI3Kγ inhibitors demonstrated high oral bioavailability.[14] Another study on a triazolopyridazine-based tankyrase inhibitor showed in vivo efficacy in a mouse xenograft model.[7]
Pyrazolopyrimidine: The pyrazolopyrimidine scaffold is present in several orally bioavailable drugs, including ibrutinib and selpercatinib, demonstrating its capability to yield compounds with excellent pharmacokinetic profiles.[2] For example, the pyrazolo[1,5-a]pyrimidine-based CDK inhibitor BS-194 (4k) was found to be orally bioavailable with an elimination half-life of 178 minutes in mice.[8] Studies on other pyrazolopyrimidine series have also reported good oral bioavailability and half-lives.[1][10][15]
Table 3: Representative Pharmacokinetic Parameters
| Scaffold | Compound | Species | Oral Bioavailability (%) | Half-life (t½) | Reference |
| Triazolopyridazine | CZC19945 (PI3Kγ inhibitor) | Not Specified | High | Not Specified | [14] |
| Pyrazolopyrimidine | BS-194 (CDK inhibitor) | Mouse | Not Specified | 178 min | [8] |
| Pyrazolopyrimidine | ALK2 inhibitor (compound 16) | Not Specified | Favorable | Not Specified | [15] |
| Pyrazolopyrimidine | SRC inhibitor (compound 11a) | Mouse | Not Specified | Not Specified | [10] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Derivatives and Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives and the well-established kinase inhibitor, staurosporine. While direct comparative studies under identical experimental conditions are limited, this document compiles available data to offer insights into their respective potencies and mechanisms of action.
Executive Summary
Staurosporine is a potent, broad-spectrum inhibitor of a wide array of protein kinases, exhibiting inhibitory concentrations in the low nanomolar range. This broad activity makes it a valuable research tool but also contributes to its high cellular toxicity. Derivatives of the 6-Chlorotriazolo[4,3-b]pyridazine scaffold have emerged as a promising class of compounds with potential as more selective kinase inhibitors. This guide presents available in vitro data for both compound classes, focusing on their anti-proliferative and kinase inhibitory activities.
Data Presentation
Cytotoxic Activity
The following table summarizes the available in vitro cytotoxic activity (IC50 values) of selected 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine derivatives against various cancer cell lines, alongside representative data for staurosporine. It is important to note that these data are compiled from different studies and direct comparison should be made with caution.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines | ||||
| Derivative 4f | SB-ALL | ~1.64 - 5.66 | Doxorubicin | 0.167 |
| Derivative 4j | SB-ALL | ~1.64 - 5.66 | Doxorubicin | 0.167 |
| Derivative 4q | SB-ALL | ~1.64 - 5.66 | Doxorubicin | 0.167 |
| Derivative 4f | NALM-6 | ~1.14 - 3.7 | - | - |
| Derivative 4j | NALM-6 | ~1.14 - 3.7 | - | - |
| Derivative 4q | NALM-6 | ~1.14 - 3.7 | - | - |
| Staurosporine | BGC-823 (gastric) | 0.325 (decreased to 0.07 with staurosporine) | - | - |
| 2BS (normal lung) | 0.325 (increased to 0.45 with staurosporine) | - | - |
Data for 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines is from a study where doxorubicin was the reference compound[4]. Staurosporine data is from a separate study[3].
Kinase Inhibitory Activity
Staurosporine is a potent inhibitor of a broad range of kinases. The table below lists its IC50 values against several key kinases. Currently, specific kinase inhibition data for 6-Chlorotriazolo[4,3-b]pyridazin-3-amine derivatives is not available in direct comparison to staurosporine.
| Kinase | Staurosporine IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 6.0 |
| Protein Kinase A (PKA) | 7 |
| Protein Kinase G (PKG) | 8.5 |
| p60v-src Tyrosine Kinase | 6 |
| CaM Kinase II | 20 |
| EGFR | 88.1 |
| HER2 | 35.5 |
Data compiled from multiple sources[1][2].
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-Chlorotriazolo[4,3-b]pyridazine derivatives or staurosporine) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.
-
Assay Components: The assay is typically performed in a multi-well plate and includes the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow for the phosphorylation of the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that detect the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The kinase activity is measured for each compound concentration and compared to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is calculated from the dose-response curve.
Apoptosis Assay (Caspase 3/7 Activation)
The induction of apoptosis is a key mechanism of action for many anticancer agents. The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Lysis: The cells are lysed to release their contents, including caspases.
-
Substrate Addition: A luminogenic or fluorogenic substrate specific for caspase-3 and -7 is added to the cell lysate.
-
Signal Detection: If active caspase-3 or -7 is present, it will cleave the substrate, generating a luminescent or fluorescent signal.
-
Measurement: The signal is measured using a luminometer or fluorometer.
-
Data Analysis: The increase in caspase activity in treated cells is compared to that in untreated control cells to determine the extent of apoptosis induction.
Mandatory Visualization
Caption: General workflow for evaluating the in vitro activity of novel compounds.
Caption: Inhibition of kinase signaling pathways by small molecules.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine Derivatives Generated by Pathway Engineering in a Heterologous Host and Their Cytotoxic Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement: A Comparative Guide to Novel Triazolopyridazine Inhibitors
In the landscape of modern drug discovery, the validation of target engagement is a critical step to ensure that a therapeutic candidate interacts with its intended molecular target in a biologically relevant context.[1][2] Triazolopyridazines are a class of heterocyclic compounds that have garnered significant attention as potent inhibitors of various kinases and other enzymes involved in disease pathogenesis.[3][4] This guide provides a comparative analysis of novel triazolopyridazine inhibitors, focusing on the experimental validation of their target engagement for researchers, scientists, and drug development professionals.
Key Signaling Pathways Targeted by Triazolopyridazine Inhibitors
Triazolopyridazine derivatives have been developed to target a range of proteins implicated in oncology and inflammatory diseases. Understanding the signaling context of these targets is crucial for interpreting engagement data.
c-Met and Pim-1 Signaling in Cancer: The c-Met receptor tyrosine kinase and Pim-1 serine/threonine kinase are key players in cancer progression, regulating cell proliferation, survival, and metastasis.[3] Dysregulation of the c-Met pathway, often through overexpression, is linked to poor prognosis in several cancers.[3][5] Pim kinases are also overexpressed in many tumors, where they act as oncogenic survival factors by inhibiting apoptosis.[3] Dual inhibition of both c-Met and Pim-1 is a promising strategy to enhance anticancer efficacy and overcome resistance.[3]
JAK/STAT Pathway in Inflammation: Janus kinases (JAKs) are critical components of the signaling cascade for numerous cytokines involved in inflammation and immunity.[6] The JAK-STAT pathway, when activated, leads to the modulation of gene expression related to inflammatory responses. Selective inhibition of specific JAK isoforms, such as JAK1, is a key therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[6][7]
p38 MAP Kinase Pathway: The p38 MAP kinase is a central mediator of the inflammatory response, activated by environmental stresses and cytokines.[8] Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibiting p38 kinase activity is a therapeutic approach for various inflammatory conditions.[8]
Experimental Validation of Target Engagement
Several robust methods are employed to confirm that a triazolopyridazine inhibitor directly binds to its intended target within a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing drug-target engagement in intact cells and tissues.[1] The principle is that a protein's thermal stability increases upon ligand binding.[1][9] When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[1][9] This change in stability is quantified, often by Western blotting, to confirm target engagement.[1]
Kinase Inhibition Assays
These in vitro assays directly measure the ability of a compound to inhibit the activity of a specific kinase. They are fundamental for determining the potency (e.g., IC50 value) of an inhibitor. A common format involves incubating the kinase, a substrate, ATP, and the inhibitor, then detecting the amount of product formed.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and to assess changes in their phosphorylation state, which is a direct readout of kinase activity in a cell.[10][11][12] For target engagement, it can be used to measure the inhibition of phosphorylation of a downstream substrate after treating cells with an inhibitor.[10]
Comparative Data of Triazolopyridazine Inhibitors
The efficacy of novel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Compound ID | Target(s) | IC50 (µM) | Cell Line(s) | Reference Compound | Ref. IC50 (µM) | Source |
| Compound 4g | c-Met | 0.163 | - | (Reference not specified) | - | [3] |
| Pim-1 | 0.283 | - | [3] | |||
| Compound 4a | c-Met / Pim-1 | (Lower potency than 4g) | - | [3] | ||
| Compound 12e | c-Met | 0.090 | A549, MCF-7, HeLa | Foretinib | 0.019 | [5] |
| Filgotinib | JAK1 | 0.010 (enzyme assay) | - | - | - | [7] |
| (GLPG0634) | JAK2 | 0.270 (enzyme assay) | - | - | - | [7] |
| TI-12403 | Tankyrase (TNKS) | (High activity at 1 µM) | COLO320DM, DLD-1 | (Not specified) | - | [13][14] |
| Compound 17z | TDP2 | < 50 | - | (Not specified) | - | [15] |
This table presents a summary of data from various sources for illustrative comparison.
Experimental Protocols
p38α MAP Kinase Inhibition Assay Protocol[8]
-
Reagent Preparation :
-
Prepare a kinase buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute the active p38α kinase enzyme and substrate (e.g., ATF2) in the kinase buffer.
-
Prepare a stock solution of the triazolopyridine inhibitor in 100% DMSO and create serial dilutions. The final DMSO concentration in the assay should be <1%.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure (384-well plate) :
-
Add 1 µL of the diluted compound or DMSO (control).
-
Add 2 µL of the diluted p38α kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Detection :
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and measure ADP produced.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[8]
-
CETSA Protocol Coupled with Western Blot[1]
-
Cell Culture and Treatment :
-
Culture cells to the desired confluency.
-
Treat cells with the triazolopyridazine inhibitor or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Heat Challenge :
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling.
-
-
Lysis and Protein Extraction :
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis :
-
Determine the protein concentration of the soluble fractions (e.g., using a Bradford assay).
-
Prepare samples with Laemmli buffer, heat at 95-100°C, and load equal amounts onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis :
-
Quantify band intensities using densitometry software.
-
Plot the relative amount of soluble target protein against the temperature for both treated and untreated samples to generate "melting curves." A rightward shift in the curve for the treated sample indicates target stabilization.[1]
-
General Western Blot Protocol for Phospho-Protein Detection[10]
-
Cell Treatment and Lysis :
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the triazolopyridazine inhibitor for the desired time.
-
Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration for each lysate.
-
-
SDS-PAGE and Transfer :
-
Denature protein samples by boiling in sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Antibody Incubation :
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control like β-actin or GAPDH.
-
Quantify band intensities to determine the reduction in phosphorylation at different inhibitor concentrations.[1][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridazines - Progress in Medicinal Chemistry [ebrary.net]
- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor [mdpi.com]
- 14. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Triazolopyridazine-Based Kinase Inhibitors: A Comparative Analysis
For Immediate Release
A detailed cross-reactivity profiling guide has been compiled to offer researchers, scientists, and drug development professionals an in-depth comparison of kinase inhibitors based on the 6-Chlorotriazolo[4,3-b]pyridazin-3-amine scaffold. This guide provides a comprehensive overview of the selectivity of these inhibitors, focusing on a potent and well-characterized analogue, G007-LK, against members of the poly(ADP-ribose) polymerase (PARP) family, including its primary targets, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).
The development of highly selective kinase inhibitors is a critical objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy. The triazolopyridazine core has emerged as a promising scaffold for the design of potent inhibitors targeting various kinase families. This guide delves into the specifics of their cross-reactivity, offering valuable data for researchers working on Wnt/β-catenin signaling pathway modulation and cancer therapeutics.
Performance Comparison of G007-LK Against Related Enzymes
G007-LK, a close analogue of the 6-Chlorotriazolo[4,3-b]pyridazin-3-amine series, has been extensively studied for its high potency and selectivity towards Tankyrase enzymes. The following table summarizes the inhibitory activity of G007-LK against a panel of PARP family members, highlighting its selectivity for TNKS1 and TNKS2.
| Enzyme Family | Target | G007-LK IC50 (nM)[1][2] |
| Tankyrase | TNKS1 | 46 |
| Tankyrase | TNKS2 | 25 |
| PARP | PARP1 | >20,000 |
| PARP | PARP2 | >10,000 |
| PARP | PARP3 | >10,000 |
| PARP | PARP6 | >10,000 |
| PARP | VPARP (PARP4) | >10,000 |
Data presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Experimental Protocols
The data presented in this guide was generated using rigorous in vitro biochemical assays. The following protocols provide a detailed methodology for assessing the inhibitory activity of compounds against Tankyrase and other PARP family enzymes.
In Vitro Tankyrase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the auto-poly(ADP-ribosyl)ation activity of recombinant Tankyrase.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme.
-
Biotinylated NAD+ (Nicotinamide adenine dinucleotide).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 4 mM MgCl2).
-
Test compound (e.g., G007-LK) dissolved in DMSO.
-
Streptavidin-coated acceptor beads.
-
AlphaScreen® Glutathione Donor Beads.
-
384-well microplates.
-
Microplate reader capable of AlphaScreen detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add the recombinant TNKS enzyme to the wells of a 384-well microplate.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing streptavidin-coated acceptor beads and glutathione donor beads.
-
Incubate the plate in the dark to allow for bead binding.
-
Measure the AlphaScreen signal using a compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the test compound.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Workflow for in vitro kinase inhibitor profiling.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase.
References
Comparative Docking Analysis of Substituted Triazolopyridazines in the ATP-Binding Pocket of Protein Kinases
A Guide for Researchers in Drug Discovery
Published: December 27, 2025
This guide provides a comparative analysis of substituted triazolopyridazine derivatives based on their docking performance within the ATP-binding pocket of key protein kinases implicated in cancer signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of this promising class of kinase inhibitors. The information is compiled from recent studies to facilitate the rational design of novel and potent therapeutic agents.
Introduction to Triazolopyridazines as Kinase Inhibitors
The triazolopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The ATP-binding pocket of kinases is a highly conserved region that offers a prime target for the development of small molecule inhibitors.[3] Substituted triazolopyridazines have been shown to effectively occupy this pocket, competing with endogenous ATP and thereby modulating kinase activity. This guide focuses on the comparative docking analysis of these compounds against significant cancer targets such as c-Met and Pim-1 kinases.
Experimental Protocols: Molecular Docking
The following protocol outlines a generalized methodology for performing molecular docking studies with substituted triazolopyridazines against protein kinase targets, based on common practices in the field.[4][5]
2.1. Software and Tools
-
Molecular Docking Software: AutoDock, Glide, or similar programs.[2][6]
-
Protein Preparation Tool: Utilized for preparing the kinase structure (e.g., removing water molecules, adding hydrogens).[4]
-
Ligand Preparation Tool: Used for generating 3D conformers of the triazolopyridazine derivatives and assigning charges.[7]
-
Visualization Software: PyMOL, Chimera, or other molecular graphics systems for analyzing docking results.
2.2. Protein Preparation
-
Receptor Selection: Obtain the 3D crystal structure of the target kinase (e.g., c-Met, Pim-1) from the Protein Data Bank (PDB).
-
Structure Refinement: Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.[4]
-
Protonation: Add polar hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Grid Generation: Define the binding site by generating a grid box centered on the ATP-binding pocket, typically guided by the position of a co-crystallized ligand.
2.3. Ligand Preparation
-
Structure Generation: Draw the 2D structures of the substituted triazolopyridazine derivatives and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain low-energy conformers.
-
Charge Assignment: Assign appropriate partial charges to the atoms of each ligand.
2.4. Docking Simulation and Analysis
-
Docking Execution: Perform the docking of the prepared ligands into the defined binding site of the target kinase using the chosen docking software.
-
Pose Selection: Select the best-docked poses for each ligand based on the scoring function of the docking program.
-
Interaction Analysis: Analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and other key interactions with the amino acid residues in the ATP-binding pocket.
Data Presentation: Comparative Docking and Inhibitory Activity
The following tables summarize the in-silico docking performance and in-vitro inhibitory activity of representative substituted triazolopyridazine derivatives against c-Met and Pim-1 kinases.
Table 1: Comparative Inhibitory Activity of Triazolopyridazine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Mean Growth Inhibition % (GI%) | Reference |
| 4a | c-Met / Pim-1 | - | 29.08 | [8] |
| 4g | c-Met | 0.163 ± 0.01 | 55.84 | [8] |
| Pim-1 | 0.283 ± 0.01 | [8] |
Table 2: Docking Interaction Analysis of Compound 4g in ATP-Binding Pockets
| Target Kinase | Interacting Residues | Type of Interaction | Reference |
| c-Met | (Not specified in snippet) | Similar mode to docked ligands | [8] |
| Pim-1 | (Not specified in snippet) | Similar mode to docked ligands | [8] |
Note: Specific docking scores and a detailed list of interacting residues for a broader range of compounds were not available in the provided search results. The data presented is based on the available information.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathways and a typical workflow for the discovery of triazolopyridazine-based kinase inhibitors.
Comparative Analysis and Conclusion
The compiled data indicates that substituted triazolopyridazines are a versatile scaffold for targeting the ATP-binding pocket of protein kinases. The in-silico docking studies, coupled with in-vitro assays, reveal that specific substitutions on the triazolopyridazine core can significantly enhance inhibitory potency. For instance, compound 4g demonstrated more potent inhibitory activity against both c-Met and Pim-1 compared to compound 4a, highlighting the impact of its specific substitution pattern.[8] This is further supported by its strong antiproliferative effects on various cancer cell lines.[8]
The docking analyses suggest that these compounds achieve their inhibitory effect by establishing key interactions within the ATP-binding site. The convergence of signaling pathways, such as the PI3K/Akt/mTOR cascade which is downstream of c-Met, underscores the potential of dual inhibitors like the triazolopyridazines to exert a multi-faceted anti-cancer effect.[8][9]
References
- 1. c-MET [abbviescience.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Triazolopyridazine Analogs Against Cryptosporidium
A Comparative Guide for Drug Development Professionals
Cryptosporidiosis, a severe diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global health, particularly for children and immunocompromised individuals. The limitations of the only FDA-approved drug, nitazoxanide (NTZ), underscore the urgent need for novel and more effective therapeutics.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of triazolopyridazine-based analogs, a promising class of anti-cryptosporidial agents. We present quantitative data from key studies, detail the experimental protocols for their evaluation, and visualize the complex SAR to inform future drug design and optimization efforts.
Comparative Efficacy of Triazolopyridazine Analogs
Recent research has focused on modifying the triazolopyridazine scaffold to enhance potency against Cryptosporidium parvum and C. hominis while mitigating off-target effects, such as inhibition of the hERG ion channel, which can lead to cardiotoxicity.[1][3] The following tables summarize the in vitro efficacy (EC50) of key analogs from various optimization strategies.
Table 1: SAR of Aryl Acetamide Triazolopyridazines
| Compound | Aryl Substitution | C. parvum EC50 (µM) |
| 11 | Unsubstituted | 17 |
| 12 | 4-Chloro | 0.66 |
| 15 | 4-Bromo | 1.1 |
| 18 | 4-Fluoro | 0.86 |
| 38 | 4-Alkynyl | 0.88 |
| 52 (SLU-10482) | 3,4-dichloro | 0.07 |
Data sourced from reference[4].
Table 2: SAR of Triazolopyridazine Head Group Replacements
| Compound | Heterocyclic Head Group | C. parvum EC50 (µM) |
| SLU-2633 (2a) | [1][2][3]triazolo[4,3-b]pyridazine | 0.17 |
| 17a | 7,8-dihydro-[1][2][3]triazolo[4,3-b]pyridazine | 1.2 |
| 17b (urea variant) | 7,8-dihydro-[1][2][3]triazolo[4,3-b]pyridazine | 13 |
| 31b | Azabenzothiazole | Low micromolar range |
Data sourced from reference[1].
Table 3: Optimization of the Urea Linker in Triazolopyridazine Analogs
| Compound | Linker & Substitution | C. parvum EC50 (µM) | C. hominis EC50 (µM) |
| 1 (MMV665917) | Urea | 2.1 | ~6 |
| 2 | Acetamide, 4-chloro | - | ~0.56 |
| 12a (SLU-2633) | Acetamide, 3,4-dichloro | - | ~0.2 |
Data sourced from reference[3].
Deciphering the Structure-Activity Relationship
The data reveals critical insights into the SAR of this compound class. Electron-withdrawing groups on the aryl ring, particularly at the 3 and 4 positions, significantly enhance potency. The most potent compound from these studies, SLU-10482, features a 3,4-dichloro substitution and demonstrates oral efficacy in a mouse model of cryptosporidiosis.[4] The replacement of the triazolopyridazine headgroup has been explored to reduce hERG affinity, with some success, although often at the cost of reduced potency.[1] Furthermore, modification of the linker between the aryl group and the heterocyclic core from a urea to an acetamide has proven to be a successful strategy for improving potency.[3]
Caption: Structure-activity relationship of triazolopyridazine analogs.
Experimental Protocols
The evaluation of these compounds relies on standardized in vitro assays. The following is a generalized protocol based on the methodologies described in the cited literature.[1][3][4]
In Vitro Cryptosporidium parvum Growth Inhibition Assay:
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured to near confluence in 96-well plates in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere.
-
Parasite Infection: C. parvum oocysts are excysted to release sporozoites. The HCT-8 cell monolayers are then infected with the sporozoites.
-
Compound Treatment: The synthesized triazolopyridazine analogs are dissolved in DMSO to create stock solutions. The infected HCT-8 cells are treated with serial dilutions of the compounds. Control wells receive DMSO alone.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for parasite development.
-
Staining and Imaging: After incubation, the cells are fixed and stained with a fluorescently labeled antibody against Cryptosporidium-specific antigens and a nuclear stain (e.g., DAPI). The plates are then imaged using a high-content imaging system.
-
Data Analysis: The number of parasites in the compound-treated wells is quantified and compared to the DMSO control wells. The half-maximal effective concentration (EC50) is calculated using a dose-response curve fitting model.
Rate-of-Action Studies:
To determine if the compounds are parasiticidal or parasitistatic, a time-kill curve assay can be employed.[3]
-
HCT-8 cells are infected with C. parvum as described above.
-
At a set time point post-infection, the infected cells are treated with the test compounds at concentrations above their EC90.
-
At various time points after compound addition, the number of viable parasites is determined by imaging and quantification.
-
A decline in parasite numbers over time indicates a parasiticidal effect, while a halt in growth without a reduction in numbers suggests a parasitistatic effect.
Caption: In vitro anti-cryptosporidium assay workflow.
Conclusion
The triazolopyridazine scaffold represents a highly promising starting point for the development of novel anti-cryptosporidial drugs. The extensive SAR studies have identified key structural features that govern potency and have provided strategies to mitigate off-target effects. Future efforts should focus on leveraging these insights to design next-generation analogs with improved efficacy, safety profiles, and pharmacokinetic properties suitable for clinical development. The experimental protocols outlined here provide a robust framework for the continued evaluation and optimization of these and other novel anti-Cryptosporidium agents.
References
- 1. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the hERG Safety Profile of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to its role in cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a condition that can trigger fatal cardiac arrhythmias like Torsades de Pointes (TdP). Consequently, early and accurate assessment of the hERG liability of new chemical entities is paramount. This guide provides a comparative assessment of the hERG safety profile of derivatives based on the 6-chlorotriazolo[4,3-b]pyridazin-3-amine scaffold, a core structure present in molecules with diverse biological activities. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key processes to aid in the development of safer medicines.
Comparative hERG Inhibition Data
The following tables summarize the in vitro hERG inhibitory activity of a lead triazolopyridazine compound (2a, also known as SLU-2633), which contains the core[1][2][3]triazolo[4,3-b]pyridazine structure, and a key derivative (17a) where the triazolopyridazine head group was modified to improve the hERG safety profile. Data is derived from a study aimed at developing anti-Cryptosporidium agents with reduced hERG affinity[1].
Table 1: hERG Inhibition via Automated Patch-Clamp Electrophysiology
| Compound ID | Structure | Concentration (µM) | % hERG Current Inhibition | Reference |
| 2a (Lead) | N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-2-([1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetamide | 10 | ~67% | [1] |
| 17a (Analog) | N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-2-(7,8-dihydro-[1][2][3]triazolo[4,3-b]pyridazin-6-yl)acetamide | 10 | ~35% (two-fold reduction vs. 2a) | [1] |
Table 2: hERG Affinity via [³H]-Dofetilide Competitive Binding Assay
| Compound ID | Concentration (µM) | % Inhibition of [³H]-Dofetilide Binding | Reference |
| 2a (Lead) | 10 | ~11% | [1] |
| 17a (Analog) | 10 | ~15% | [1] |
Note: The competitive binding assay appeared to underestimate the functional effect on the hERG channel when compared to the patch-clamp electrophysiology results[1].
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of hERG liability. Below are representative methodologies for the key assays cited.
Automated Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" assay directly measures the inhibitory effect of a compound on the hERG potassium current.
Objective: To determine the percentage of hERG current inhibition and, if a concentration-response curve is generated, the IC50 value of the test compound.
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).
Methodology:
-
Cell Preparation: HEK293-hERG cells are cultured and harvested. A single-cell suspension is prepared in an extracellular solution.
-
Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., QPatch, SyncroPatch) is used for the recordings.
-
Seal Formation: Cells are captured on a microchip, and a high-resistance "giga-seal" is formed between the cell membrane and the aperture of the planar electrode.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total ion current flowing through the cell membrane.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current. A common protocol involves a depolarization step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarization step (e.g., to -50 mV) where a large "tail current" is measured. This tail current is used for quantifying hERG block.
-
Compound Application: The test compound is applied at various concentrations to the cells. The effect on the hERG tail current is measured after a stable baseline is established.
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. For IC50 determination, the data is fitted to a concentration-response curve.
[³H]-Dofetilide Competitive Binding Assay
This assay provides an indirect measure of a compound's affinity for the hERG channel by assessing its ability to displace a known radiolabeled hERG ligand.
Objective: To determine the affinity of a test compound for the hERG channel by measuring its ability to displace a high-affinity radioligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the hERG channel are prepared from a suitable cell line (e.g., HEK293-hERG).
-
Assay Buffer: A binding buffer is prepared to maintain the stability of the channels and ligands.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled hERG blocker (e.g., [³H]-dofetilide) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a filter mat, which traps the cell membranes.
-
Scintillation Counting: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is measured as a decrease in radioactivity. The percentage of inhibition is calculated, and an IC50 or Ki value can be determined from a concentration-response curve.
Visualizations
hERG Channel Gating Mechanism
The hERG channel transitions between closed, open, and inactivated states in a voltage-dependent manner. Understanding this gating process is key to interpreting how drugs interact with the channel.
Caption: Voltage-dependent gating of the hERG potassium channel.
Experimental Workflow for hERG Patch-Clamp Assay
The following diagram illustrates the key steps in performing a whole-cell patch-clamp experiment to assess a compound's effect on the hERG channel.
Caption: Workflow for assessing hERG inhibition using patch-clamp.
Conclusion and Future Directions
The available data indicates that modifications to the triazolopyridazine scaffold can significantly reduce hERG channel inhibition, as demonstrated by the two-fold decrease in inhibition for analog 17a compared to the lead compound 2a in functional assays[1]. This highlights a promising avenue for mitigating the cardiotoxicity risk associated with this chemical class. However, the limited publicly available dataset for a broad range of 6-chlorotriazolo[4,3-b]pyridazin-3-amine derivatives underscores the need for more systematic structure-activity relationship studies focused on hERG inhibition.
For drug development professionals, it is recommended that:
-
Early and routine screening of new derivatives using high-throughput automated patch-clamp electrophysiology is conducted to identify potential hERG liabilities.
-
Structure-based drug design approaches, informed by the known pharmacophore for hERG blockers, are employed to guide the synthesis of analogs with a lower propensity for channel inhibition.
-
Further investigation into the physicochemical properties, such as lipophilicity and pKa, that influence hERG binding within this chemical series is warranted to establish clearer SAR trends.
By integrating these strategies, the therapeutic potential of the triazolopyridazine scaffold can be more safely exploited in the development of novel medicines.
References
Safety Operating Guide
Proper Disposal of 6-Chlorotriazolo[4,3-b]pyridazin-3-amine: A Guide for Laboratory Professionals
Proper Disposal of 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine: A Guide for Laboratory Professionals
Researchers and scientists handling 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this chlorinated heterocyclic compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. As a chlorinated organic compound, 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine is classified as hazardous waste. It is crucial to segregate this waste stream from non-halogenated organic waste and other incompatible materials to prevent dangerous chemical reactions.
| Waste Classification | Handling and Segregation Requirements |
| Chemical Nature | Chlorinated Nitrogen-Containing Heterocyclic Compound |
| Hazard Type | Hazardous Chemical Waste |
| Segregation | Store separately from non-halogenated organic waste, strong acids, and strong oxidizing agents. |
| Container | Use a designated, properly sealed, and clearly labeled hazardous waste container. |
Step-by-Step Disposal Protocol
The primary method for the disposal of 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine is through an approved hazardous waste management service.
-
Containment:
-
Collect all waste containing 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine, including contaminated labware (e.g., pipette tips, vials) and unused product, in a designated hazardous waste container.
-
Ensure the container is made of a compatible material, is in good condition, and can be securely sealed.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by a licensed hazardous waste disposal company.
-
Keep the storage area cool and dry, away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
The recommended method of disposal is incineration at a licensed hazardous waste facility.[1][2][3][4][5][6][7] This ensures the complete destruction of the chlorinated heterocyclic compound, preventing its release into the environment.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and local regulations.
-
Spill and Decontamination Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. Small spills can be managed by trained personnel using an appropriate chemical spill kit.
-
Control the Spill: Prevent the spread of the material.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled compound.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Personal protective equipment for handling 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Essential Safety and Handling Guide for 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine
Disclaimer: No specific safety data sheet (SDS) was found for 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine. The following guidance is based on the safety data for the closely related compound, 6-Chloropyridazin-3-amine, and general principles of laboratory safety for handling heterocyclic amine compounds. Researchers should always perform a risk assessment and consult with their institution's environmental health and safety department before handling this chemical.
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine.
Immediate Safety and Personal Protective Equipment (PPE)
When handling 6-Chloro[1][2][3]triazolo[4,3-b]pyridazin-3-amine, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Provides a barrier against splashes and airborne particles. |
| Skin and Body Protection | Protective gloves (e.g., Neoprene, PVC), lab coat, and apron | Wear chemical-resistant gloves.[4] The suitability and durability of the glove type depend on the frequency and duration of contact.[4] A lab coat and apron provide an additional layer of protection for the body. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will ensure a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the handling area.[2]
3. Storage:
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
1. Spill Response:
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]
-
-
Major Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel.
-
2. Disposal:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
